molecular formula C14H18N4 B1300551 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine CAS No. 321998-92-9

1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine

Cat. No.: B1300551
CAS No.: 321998-92-9
M. Wt: 242.32 g/mol
InChI Key: QIUCNWDIHQUMBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine (CAS 321998-92-9) is a phenylpiperazine derivative of significant interest in medicinal chemistry and pharmaceutical research . This compound, with a molecular formula of C14H18N4 and a molecular weight of 242.326, serves as a versatile chemical building block . Compounds featuring the phenylpiperazine scaffold, such as this one, are extensively investigated for their biological activity and are commonly utilized as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) . For instance, closely related structural analogs are critical intermediates in the production of therapeutics like the dipeptidyl peptidase IV (DPP-4) inhibitor Teneligliptin, used for type 2 diabetes, showcasing the value of this chemical class in drug discovery . Furthermore, pyrazolyl-piperazine derivatives have been studied for their potential interactions with the central nervous system, demonstrating activity in neuropharmacological pathways . This product is offered for research and development purposes. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this compound as a premium starting material for synthesizing novel molecules or for exploratory biological screening.

Properties

IUPAC Name

1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4/c1-17-8-10-18(11-9-17)13-4-2-12(3-5-13)14-6-7-15-16-14/h2-7H,8-11H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUCNWDIHQUMBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C3=CC=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine: From Synthetic Intermediate to Mechanistic Exploration

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the current scientific understanding of 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine. It is crucial to establish from the outset that this compound is primarily documented in scientific literature not as a bioactive agent with a defined mechanism of action, but as a key intermediate in the synthesis of the potent dipeptidyl peptidase-4 (DPP-4) inhibitor, Teneligliptin.[1][2][3] Consequently, a direct, experimentally-validated mechanism of action for the title compound is not available.

This guide is structured to provide maximum value to researchers and drug development professionals by:

  • Establishing Context: Clarifying the role of 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine as a precursor to Teneligliptin.

  • Detailing the Known Mechanism: Providing a comprehensive overview of the mechanism of action of Teneligliptin, the pharmacologically active principal derived from this intermediate.

  • Analyzing the Core Scaffold: Discussing the broader pharmacological potential of the pyrazole and piperazine moieties that constitute the compound's structure, offering a rationale for why this scaffold is of medicinal interest.

  • Providing a Research Roadmap: Outlining detailed, actionable experimental protocols for researchers who wish to investigate the potential intrinsic biological activity and mechanism of action of 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine itself.

By adopting this structure, we provide a scientifically rigorous and transparent overview, grounding the discussion in established pharmacology while empowering future research.

Part 1: Role as a Key Synthetic Intermediate for Teneligliptin

The primary identity of 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine in the chemical and pharmaceutical sciences is that of a pivotal building block. Patent literature extensively documents its use in the synthesis of Teneligliptin, a third-generation DPP-4 inhibitor approved for the treatment of type 2 diabetes mellitus.[1][2][4]

The synthesis generally involves the coupling of this pyrazole-piperazine core with a substituted pyrrolidine-thiazolidine moiety to yield the final active pharmaceutical ingredient (API).[1] The diagram below illustrates its position in the synthetic pathway.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Drug Product N-protected piperazine N-protected piperazine Intermediate 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine N-protected piperazine->Intermediate Condensation/ Deprotection Phenylhydrazine Phenylhydrazine Diketone precursor Diketone precursor Diketone precursor->Intermediate Cyclization with Phenylhydrazine Teneligliptin Teneligliptin ({(2S,4S)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-yl}(1,3-thiazolidin-3-yl)methanone) Intermediate->Teneligliptin Coupling Reaction Pyrrolidine-thiazolidine moiety Pyrrolidine-thiazolidine moiety Pyrrolidine-thiazolidine moiety->Teneligliptin

Caption: Synthetic pathway of Teneligliptin highlighting the central role of the intermediate.

Part 2: The Established Mechanism of Action of Teneligliptin

To understand the pharmacological relevance of the scaffold, we must examine the well-characterized mechanism of its derivative, Teneligliptin. Teneligliptin functions as a highly potent, selective, and long-lasting inhibitor of the enzyme Dipeptidyl Peptidase-4 (DPP-4).[5][6][7]

The Incretin Effect and DPP-4

The physiological regulation of blood glucose is significantly influenced by incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][8] These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells.[7][8] This "incretin effect" is critical for maintaining glucose homeostasis.

The enzyme DPP-4 rapidly degrades and inactivates GLP-1 and GIP.[6] In patients with type 2 diabetes, the incretin effect is often diminished.

Mechanism of DPP-4 Inhibition by Teneligliptin

Teneligliptin's therapeutic action is derived from its ability to block the action of DPP-4.[5][8]

  • Binding and Inhibition: Teneligliptin binds competitively and reversibly to the catalytic site of the DPP-4 enzyme. Its unique "J-shaped" structure allows for strong and stable interactions within the enzyme's active site, contributing to its high potency.[7][8]

  • Incretin Preservation: By inhibiting DPP-4, Teneligliptin prevents the degradation of GLP-1 and GIP, leading to a sustained elevation of their active concentrations in the bloodstream.[4][6][8]

  • Enhanced Insulin Secretion: The elevated levels of active GLP-1 and GIP augment the glucose-dependent secretion of insulin from pancreatic β-cells.[5]

  • Glucagon Suppression: Increased GLP-1 levels also lead to the suppression of glucagon secretion from pancreatic α-cells in a glucose-dependent manner, reducing hepatic glucose output.[8]

The net result is improved glycemic control, particularly a reduction in postprandial (after-meal) and fasting blood glucose levels, with a low intrinsic risk of hypoglycemia because the mechanism is glucose-dependent.[4][5]

cluster_pathway DPP-4 Inhibition Pathway Teneligliptin Teneligliptin DPP4 DPP-4 Enzyme Teneligliptin->DPP4 Inhibits Incretins_Inactive Inactive Metabolites DPP4->Incretins_Inactive Degrades Incretins_Active Active Incretins (GLP-1, GIP) Incretins_Active->DPP4 Substrate Pancreas Pancreas Incretins_Active->Pancreas Stimulates Insulin ↑ Insulin Secretion (Glucose-Dependent) Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Opposes

Caption: Mechanism of action of Teneligliptin via DPP-4 inhibition.

Quantitative Pharmacological Data for Teneligliptin

The potency and selectivity of Teneligliptin have been quantified in various studies.

ParameterValueTargetSource
IC₅₀ 1.75 nmol/LHuman Plasma DPP-4[4][9]
IC₅₀ 0.889 nmol/LRecombinant Human DPP-4[4][9]
IC₅₀ 0.189 µmol/LDPP-8[4]
IC₅₀ 0.150 µmol/LDPP-9[4]
Plasma Protein Binding 77.6 - 82.2%Human Plasma[6]
Terminal Half-life ~24 - 26.9 hoursHumans[6][7][10]

Table 1: Pharmacological parameters for Teneligliptin. The high IC₅₀ values for DPP-8 and DPP-9 relative to DPP-4 demonstrate its selectivity.

Part 3: Pharmacological Potential of the Pyrazole and Piperazine Scaffolds

While 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine itself is uncharacterized, its constituent heterocycles are privileged scaffolds in medicinal chemistry, known to interact with a wide array of biological targets.[11][12][13]

  • Pyrazole Derivatives: The pyrazole ring is a five-membered aromatic heterocycle that is a core component of numerous FDA-approved drugs. Its derivatives are known to exhibit a vast range of pharmacological activities, including anti-inflammatory (e.g., Celecoxib), anticancer, antimicrobial, and antidepressant properties.[12] This versatility stems from the pyrazole ring's ability to act as a stable scaffold for various functional groups and engage in hydrogen bonding and other non-covalent interactions with biological targets.[12]

  • Piperazine Derivatives: The piperazine ring is a six-membered saturated heterocycle that is frequently incorporated into centrally acting agents.[14] Its basic nitrogen atoms often play a crucial role in receptor binding and improving the pharmacokinetic properties of drug candidates. Piperazine derivatives are well-represented among antipsychotic, antidepressant, anxiolytic, and antihistamine drugs.[11][13][14] Many of these compounds act on monoamine neurotransmitter systems, such as serotonin (5-HT) and dopamine receptors.[14]

Given the presence of both scaffolds, it is plausible, though entirely speculative without experimental data, that 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine could possess intrinsic activity, potentially as a modulator of DPP-4 or, more likely given the piperazine moiety, as a ligand for G-protein coupled receptors (GPCRs) in the central nervous system.

Part 4: A Proposed Research Roadmap for Mechanistic Elucidation

For researchers interested in exploring the intrinsic bioactivity of 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine, a logical, stepwise approach is required. The following protocols are provided as a comprehensive, self-validating framework for this investigation.

Workflow for Initial Target Screening and Validation

cluster_validation Hit Validation & MOA Studies start Compound Synthesis & Purification screening Broad Target Screening (e.g., Commercial Panel) start->screening hit_id Hit Identification (Binding > 50% inhibition @ 10µM) screening->hit_id dose_response Dose-Response Curve (Radioligand Binding Assay) Determine Ki hit_id->dose_response GPCR/Receptor Hit enzyme_assay Enzyme Inhibition Assay (e.g., DPP-4) Determine IC₅₀ hit_id->enzyme_assay Enzyme Hit functional_assay Cell-Based Functional Assay (e.g., cAMP, Ca²⁺ Flux, β-arrestin) dose_response->functional_assay enzyme_assay->functional_assay sar Structure-Activity Relationship (SAR) Studies functional_assay->sar

Caption: Experimental workflow for elucidating the mechanism of action.

Protocol 1: DPP-4 Enzyme Inhibition Assay

Given its role as a precursor to a DPP-4 inhibitor, the most logical first step is to assess its activity against the same target.

Objective: To determine if 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine inhibits the enzymatic activity of DPP-4 and to calculate its half-maximal inhibitory concentration (IC₅₀).

Methodology: This protocol is based on a fluorometric assay where DPP-4 cleaves a substrate to release a fluorescent product.[15]

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA).[16]

    • DPP-4 Enzyme: Dilute recombinant human DPP-4 in cold assay buffer to the desired working concentration.

    • Substrate: Prepare a working solution of H-Gly-Pro-AMC (aminomethylcoumarin) in assay buffer.[15]

    • Test Compound: Prepare a stock solution of 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in assay buffer.

    • Positive Control: Use a known DPP-4 inhibitor like Teneligliptin or Sitagliptin for comparison.

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add 30 µL of assay buffer, 10 µL of the test compound dilution (or positive control/vehicle), and 10 µL of the diluted DPP-4 enzyme.[16]

    • Include "no enzyme" wells for background subtraction.

    • Incubate the plate for 10-15 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of the substrate solution to all wells.[16]

    • Incubate for 30 minutes at 37°C, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader (Excitation: ~360 nm, Emission: ~460 nm).[15]

    • Subtract the background fluorescence from all readings.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Radioligand Binding Assay for GPCR Targets

Based on the piperazine moiety, screening against a panel of CNS-related GPCRs (e.g., serotonin, dopamine receptors) is a rational exploratory strategy.

Objective: To determine the binding affinity (Kᵢ) of 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine for a specific GPCR target.

Methodology: This protocol describes a competitive binding assay using filtration to separate bound and free radioligand.[17][18]

  • Reagent Preparation:

    • Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing the target GPCR. Homogenize cells in a cold lysis buffer, centrifuge to pellet membranes, and resuspend in an appropriate assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).[17] Determine protein concentration via a BCA assay.

    • Radioligand: Select a suitable radiolabeled ligand ([³H]- or [¹²⁵I]-labeled) with high affinity and specificity for the target receptor. Dilute to a working concentration (typically at or below its Kₑ).

    • Test Compound: Prepare a serial dilution series of 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine.

    • Non-specific Binding (NSB) Control: Use a high concentration of a known, unlabeled ligand for the target receptor.

  • Assay Procedure (96-well plate format):

    • In a final volume of 250 µL per well, combine:

      • 150 µL of the membrane preparation (e.g., 20-50 µg protein).[17]

      • 50 µL of the test compound dilution (or vehicle for total binding, or NSB control).

      • 50 µL of the radioligand solution.[17]

    • Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.

  • Filtration and Counting:

    • Rapidly terminate the reaction by vacuum filtration onto glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).[17]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value from the resulting sigmoidal curve.

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Conclusion

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Teneligliptin?[Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • CARE Hospitals. Teneligliptin: Uses, Side Effects, Precautions and More. [Link]

  • MIMS Philippines. Teneligliptin: Uses & Dosage. [Link]

  • MedPath. A Comprehensive Pharmacological and Clinical Monograph on Teneligliptin. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Kishimoto, M. (2013, May 6). Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 6, 187-95. [Link]

  • Alfa Cytology. Saturation Radioligand Binding Assays. [Link]

  • Dove Medical Press. (2013, May 6). Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 6, 187-195. [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 6(19), e1953. [Link]

  • Hauser, A. S., et al. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5489. [Link]

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology, 303(10), C1005-C1014. [Link]

  • Nakamura, Y., et al. (2021). Effect of switching to teneligliptin from other dipeptidyl peptidase-4 inhibitors on glucose control and renoprotection in type 2 diabetes patients with diabetic kidney disease. Journal of Diabetes Investigation, 12(1), 82-91. [Link]

  • PubMed. (2013, May 6). Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes. [Link]

  • Hauser, A. S., et al. (2023). Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. Frontiers in Pharmacology, 14, 1186716. [Link]

  • PubMed. (2023, April 13). Teneligliptin, a DPP-4 Inhibitor, Improves Vascular Endothelial Function via Divergent Actions Including Changes in Circulating Endothelial Progenitor Cells. [Link]

  • Frontiers. (2022, May 11). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. [Link]

  • National Center for Biotechnology Information. (2017). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Journal of Visualized Experiments, (128), 56353. [Link]

  • Life Technologies (India). DPP4 ACTIVITY ASSAY KIT. [Link]

  • Semantic Scholar. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. [Link]

  • Preprints.org. Pharmacological Activities of Pyrazole and Its Derivatives A Review. [Link]

  • ResearchGate. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. [Link]

  • ResearchGate. Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]

  • MDPI. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(10), 2345. [Link]

  • Google Patents. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • ResearchGate. Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3-thiol Derivatives of Expected Anticancer and Antimicrobial Activity. [Link]

  • Google Patents. CN103275010A - Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine.
  • Surecom. Improved Process For Preparation Of 1 (3 Methyl 1 Phenyl 1 H Pyrazol 5 Yl)piperazine. [Link]

  • ChemBK. 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine Request for Quotation. [Link]

Sources

Biological Activity Screening of 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Pharmacophore Challenge

The compound 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine represents a classic "privileged scaffold" in medicinal chemistry.[1] Its structure fuses two distinct pharmacophoric elements:

  • The N-methyl-phenylpiperazine moiety: A canonical ligand motif for aminergic GPCRs (specifically Serotonin 5-HT and Dopamine D2/D3 receptors).

  • The 1H-pyrazol-5-yl-phenyl moiety: A widely utilized ATP-mimetic scaffold found in Type I kinase inhibitors (e.g., targeting Aurora kinases, JAKs, or BCR-ABL).

Because of this structural duality, screening this molecule requires a bifurcated strategy . A standard single-target screen risks missing the compound's primary activity or, conversely, failing to identify critical off-target liabilities.[1] This guide details a rigorous, self-validating screening protocol designed to deconvolve the biological profile of this specific scaffold.

Part 1: Cheminformatic Profiling & Scaffold Analysis[1]

Before wet-lab screening, we must understand the physicochemical behavior of the molecule to ensure assay validity.[1]

Structural Deconvolution
  • Basic Center: The

    
    -methylpiperazine nitrogen (
    
    
    
    ) ensures solubility in acidic media but may lead to lysosomal trapping in cell-based assays.[1]
  • H-Bond Donor/Acceptor: The unsubstituted pyrazole (

    
    ) acts as a critical hinge-binder in kinase pockets (donor-acceptor motif).
    
  • Lipophilicity: The central phenyl linker creates a rigid hydrophobic core, necessitating the use of DMSO concentrations

    
     in aqueous buffers to prevent micro-precipitation.[1]
    
The "Privileged" Hypothesis

The screening logic is derived from the following structural precedents:

Structural MotifLikely Biological Target ClassReference Compound Analogs
Phenyl-Piperazine GPCRs (5-HT1A, 5-HT2A, 5-HT7)WAY-100635, Aripiprazole
Pyrazole-Phenyl Kinases (Aurora A/B, CDKs)Tozasertib (VX-680), Enzaplatovir

Part 2: Primary Screening Workflow (In Vitro)

We utilize a Parallel Track approach. Track A assesses Kinase inhibition (the likely oncological target), while Track B assesses GPCR binding (CNS activity or toxicity).

Track A: Kinase Profiling (The ATP-Competitive Screen)

Given the pyrazole moiety, this compound is a high-probability ATP-competitive inhibitor.[1]

Methodology: FRET-based Enzymatic Assay (e.g., Z'-LYTE or LanthaScreen).[1]

  • Rationale: FRET assays are less susceptible to false positives from fluorescent compounds than standard fluorescence intensity assays.[1]

Protocol:

  • Preparation: Dissolve compound to 10 mM in 100% DMSO. Serial dilute (1:3) to generate a 10-point dose-response curve (Start: 10

    
    M).
    
  • Reaction Mix: Combine Kinase (e.g., Aurora A), Peptide Substrate (2

    
    M), and ATP (at 
    
    
    
    apparent).[1]
  • Incubation: Add compound. Incubate for 60 mins at RT.[1]

  • Detection: Add Development Reagent (Site-specific protease). The protease cleaves non-phosphorylated peptides, disrupting FRET.[1] Phosphorylated peptides remain intact, maintaining the FRET signal.[1]

  • Validation:

    • Positive Control: Staurosporine (Pan-kinase inhibitor).

    • Negative Control: DMSO (0.1%).

    • Z-Factor Requirement: Assay must yield

      
      .[1]
      
Track B: GPCR Radioligand Binding (The CNS Screen)

The phenyl-piperazine tail strongly suggests affinity for 5-HT receptors.

Methodology: Competition Binding Assay using


-labeled ligands.

Protocol:

  • Membrane Prep: HEK293 cells overexpressing human 5-HT1A or 5-HT7.[1]

  • Ligand: Use

    
    -8-OH-DPAT (for 5-HT1A) at 1 nM.
    
  • Competition: Incubate membranes + Radioligand + Test Compound (10

    
    M single point first, then 
    
    
    
    determination).
  • Filtration: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% PEI (to reduce non-specific binding of the piperazine).

  • Readout: Liquid Scintillation Counting.

  • Threshold:

    
     displacement at 10 
    
    
    
    M triggers full
    
    
    determination.[1]

Part 3: Visualization of Screening Logic

The following diagram illustrates the decision matrix for profiling this specific scaffold.

ScreeningStrategy Start Compound: 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine Analysis Structural Analysis Start->Analysis Motif_A Motif: Phenyl-Piperazine (Basic Amine) Analysis->Motif_A Motif_B Motif: Pyrazole-Phenyl (H-Bond Donor/Acceptor) Analysis->Motif_B Track_GPCR TRACK B: GPCR Screen (5-HT1A, 5-HT7, D2) Motif_A->Track_GPCR CNS Bias Track_Kinase TRACK A: Kinase Screen (Aurora, JAK, CDK) Motif_B->Track_Kinase Oncology Bias Assay_Bind Radioligand Binding (Ki Determination) Track_GPCR->Assay_Bind Assay_FRET FRET/ADP-Glo Assay (IC50 Determination) Track_Kinase->Assay_FRET Decision_1 Hit? (>50% Displacement) Assay_Bind->Decision_1 Decision_2 Hit? (>50% Inhibition) Assay_FRET->Decision_2 Func_GPCR Functional: cAMP / Ca2+ Flux (Agonist vs Antagonist) Decision_1->Func_GPCR Yes Stop_A Inactive on GPCR Decision_1->Stop_A No Func_Cell Functional: Western Blot (Phospho-Histone H3) Decision_2->Func_Cell Yes Stop_B Inactive on Kinase Decision_2->Stop_B No

Figure 1: Bifurcated screening workflow targeting the two distinct pharmacophores of the compound.

Part 4: Functional Validation & Cellular Assays[1]

If the compound shows activity in the primary screens (


), functional validation is mandatory to rule out artifacts (e.g., aggregation or PAINS).
Kinase Validation: Cellular Phosphorylation (Western Blot)

If the compound inhibits Aurora Kinase (common for this scaffold), we must verify target engagement inside the cell.

  • Cell Line: HeLa or HCT116 (Synchronized with Nocodazole if looking for mitotic arrest).

  • Biomarker: Phospho-Histone H3 (Ser10) . This is the direct substrate of Aurora B.

  • Protocol:

    • Treat cells with compound (0.1, 1, 10

      
      M) for 6 hours.[1]
      
    • Lyse cells using RIPA buffer + Phosphatase Inhibitors.[1]

    • Run SDS-PAGE and blot for p-Histone H3.[1]

    • Success Criteria: Dose-dependent reduction of p-Histone H3 signal compared to Total Histone H3.

GPCR Validation: cAMP Accumulation

If the compound binds 5-HT receptors, we must determine if it is an agonist or antagonist .

  • Assay: TR-FRET cAMP (e.g., HTRF).[1]

  • Logic:

    • Agonist Mode: Does compound alone increase cAMP?

    • Antagonist Mode: Does compound block 5-HT induced cAMP spikes?

  • Data Interpretation: Phenyl-piperazines are often partial agonists or antagonists.[1] A biphasic curve suggests polypharmacology.[1]

Part 5: Data Summary & Interpretation[1]

When analyzing results for this compound, organize data as follows to identify the "Dominant Pharmacophore."

ParameterKinase Dominant ProfileGPCR Dominant Profile
Primary Target Aurora / JAK / CDK5-HT1A / 5-HT7 / D2
IC50 / Ki

nM

nM
Cell Phenotype G2/M Arrest, ApoptosisNo cytotoxicity, cAMP modulation
Key Liability QT prolongation (hERG)Sedation / Extrapyramidal effects

Critical Safety Note (hERG Liability): The N-methyl-phenylpiperazine moiety is a known structural alert for hERG channel inhibition (QT prolongation risk). Regardless of the primary target, a hERG patch-clamp assay is mandatory for this specific molecule early in the funnel.[1]

References

  • Kinase Scaffold Precedent: Cheong, J. et al. "Discovery of 1-(4-(4-propionylpiperazin-1-yl)phenyl)-3-(4-(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)phenyl)urea as a Potent and Selective Inhibitor of Aurora Kinases."[1] Journal of Medicinal Chemistry. Link (Demonstrates the Phenyl-Piperazine/Pyrazole utility in Aurora Kinase inhibition).

  • GPCR Pharmacophore: Glennon, R. A. et al. "Binding of phenylpiperazines to 5-HT receptors."[1] Journal of Medicinal Chemistry. Link (Foundational text on the phenyl-piperazine motif for serotonin affinity).

  • Teneligliptin/Pyrazole SAR: Yoshida, T. et al. "Discovery and Preclinical Profile of Teneligliptin...: A Highly Potent, Selective, Long-Lasting and Orally Active Dipeptidyl Peptidase IV Inhibitor."[1] Bioorganic & Medicinal Chemistry. Link (Validates the synthesis and stability of the phenyl-pyrazole-piperazine scaffold).

  • Screening Methodology: "Assay Guidance Manual: In Vitro Enzyme Inhibition Data Analysis." NCBI Bookshelf. Link (Standard protocols for Z-factor and IC50 validation).

Sources

Pre-Formulation Characterization: 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Solubility & Stability Profiling

Executive Summary & Chemical Architecture

Compound Identity: 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine Target Class: Likely Kinase Inhibitor or CNS Ligand (5-HT receptor modulator scaffold).

This guide delineates the standard operating procedures (SOPs) for characterizing the physicochemical behavior of this specific N-methylpiperazine-phenyl-pyrazole conjugate. As a Senior Application Scientist, I have structured this not merely as a list of tests, but as a risk-based assessment strategy.

Structural "Risk Points" Analysis

To design effective studies, we must first understand the molecule's vulnerabilities based on its functional groups:

  • The N-Methylpiperazine Moiety:

    • Behavior: Basic center (pKa ~8.5–9.0).

    • Risk:[1] High susceptibility to N-oxidation (forming N-oxides) under oxidative stress.

    • Solubility Implication: Exhibit pH-dependent solubility (High in Acid, Low in Base).[2]

  • The 1H-Pyrazole Moiety:

    • Behavior: Amphoteric/Weakly basic (pKa ~2.5) and Hydrogen Bond Donor (HBD).

    • Risk:[1]Prototropic Tautomerism (1H- vs. 2H- shift). This can lead to polymorphic changes during crystallization or variable solubility readings if equilibrium is not reached.

  • The Phenyl Linker:

    • Behavior: Lipophilic core.

    • Risk: Low intrinsic aqueous solubility (

      
      ), necessitating surfactant-based media for biorelevant profiling.
      

Solubility Profiling Protocols

Objective: Determine thermodynamic solubility across the physiological pH range to predict oral absorption and formulation challenges.

pH-Solubility Profile (Thermodynamic)

Rationale: Since the piperazine nitrogen is ionizable, kinetic solubility (precipitation from DMSO) is insufficient. We must determine the equilibrium solubility of the solid form.

Protocol:

  • Buffer Preparation: Prepare 50 mM buffers: pH 1.2 (HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate), and pH 7.4 (Phosphate).

  • Saturation: Add excess solid compound (~2–5 mg) to 1.0 mL of each buffer in 1.5 mL HPLC vials.

  • Equilibration: Shake at 37°C for 24 hours (Orbit shaker, 300 rpm).

  • Separation: Centrifuge at 10,000 rpm for 10 mins or filter using 0.22 µm PVDF filters (Pre-saturate filter to avoid drug loss).

  • Quantification: Analyze supernatant via HPLC-UV (See Section 4).

  • pH Verification: Critical Step — Measure the pH of the supernatant after incubation. The dissolving basic compound can shift the buffer pH.

Biorelevant Media Screening

Rationale: The lipophilic phenyl ring suggests the compound may benefit from micellar solubilization.

  • FaSSIF (Fasted State Simulated Intestinal Fluid): Mimics pre-prandial solubilization.

  • FeSSIF (Fed State Simulated Intestinal Fluid): Mimics post-prandial solubilization (high bile salt/lecithin).

Data Output Format:

MediumTarget pHExpected Solubility (mg/mL)Physiological Relevance
0.1N HCl 1.2High (> 5.0)Gastric Environment (Protonated)
Phosphate Buffer 7.4Low (< 0.1)Systemic Circulation (Free Base)
FaSSIF 6.5ModerateIntestinal Absorption (Micellar)
DMSO N/AHigh (> 20)Stock Solution / Screening

Stability Studies (Forced Degradation)

Objective: Identify degradation pathways and establish "shelf-life" limiting factors.

Oxidative Stress (The Piperazine Vulnerability)

Hypothesis: The tertiary amine in the N-methylpiperazine ring is the primary site for oxidation, leading to the N-oxide impurity.

Protocol:

  • Prepare a 0.5 mg/mL solution of the compound in Acetonitrile:Water (50:50).

  • Add Hydrogen Peroxide (

    
    ) to a final concentration of 3%.
    
  • Incubate at Room Temperature for 4–24 hours.

  • Quenching: Quench with Sodium Metabisulfite before injection to prevent on-column oxidation.

  • Analysis: Monitor for a peak with Mass Shift +16 Da (N-oxide).

Photostability (The Conjugated System)

Hypothesis: The phenyl-pyrazole conjugation absorbs UV light, potentially leading to radical formation or ring-opening.

Protocol:

  • Condition: Expose solid sample and solution (in quartz vials) to 1.2 million lux hours (ICH Q1B standard).

  • Control: Wrap one set of vials in aluminum foil (Dark Control).

  • Comparison: If exposed sample purity decreases > 5% vs. Dark Control, the molecule is photolabile.

Tautomeric Equilibrium Study (NMR)

Rationale: To ensure batch-to-batch consistency, confirm the pyrazole tautomer state in solution.

  • Method:

    
    -NMR in 
    
    
    
    vs.
    
    
    .
  • Observation: Look for the shift of the pyrazole -NH proton. Broadening suggests rapid exchange; distinct peaks suggest slow exchange or fixed tautomers.

Analytical Method Development (HPLC)

Challenge: The compound is basic. Standard C18 columns with acidic mobile phases may cause "peak tailing" due to silanol interactions.

Recommended Conditions:

  • Column: C18 with high carbon load and end-capping (e.g., Waters XBridge or Phenomenex Kinetex).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0). Why? High pH keeps the piperazine deprotonated (neutral), improving peak shape and retention.

  • Mobile Phase B: Acetonitrile.

  • Detection: UV at

    
     (likely ~250–280 nm based on the phenyl-pyrazole chromophore).
    

Visualizing the Workflows

Diagram 1: Solubility & Characterization Logic

This flowchart illustrates the decision-making process for solubility profiling.

SolubilityWorkflow Start Compound Sample: 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine pKa_Pred In Silico pKa Prediction (Piperazine ~8.5, Pyrazole ~2.5) Start->pKa_Pred Exp_Design Experimental Design pKa_Pred->Exp_Design Defines Buffer Range Acidic pH 1.2 (0.1N HCl) Expect: Soluble (Ionized) Exp_Design->Acidic Neutral pH 6.8 - 7.4 Expect: Insoluble (Free Base) Exp_Design->Neutral Biorelevant FaSSIF / FeSSIF Micellar Solubilization Exp_Design->Biorelevant Analysis HPLC-UV Quantification (Verify pH post-incubation) Acidic->Analysis Neutral->Analysis Biorelevant->Analysis

Caption: Workflow for thermodynamic solubility profiling based on predicted ionization states.

Diagram 2: Degradation Pathways

This diagram maps the predicted chemical vulnerabilities under stress.

DegradationPathways Parent Parent Molecule (Piperazine-Phenyl-Pyrazole) Oxidation Oxidative Stress (H2O2) Parent->Oxidation Susceptible Light UV Light (ICH Q1B) Parent->Light Conjugated System Acid Acid Stress (HCl, Heat) Parent->Acid Resistant NOxide N-Oxide Impurity (+16 Da on Piperazine N) Oxidation->NOxide Major Pathway Isomer E/Z Isomerization (If linker has double bond character) Light->Isomer Potential Cleavage Amide/Linker Cleavage (Unlikely, molecule is stable ether/amine) Acid->Cleavage Minor Pathway

Caption: Predicted degradation pathways. N-oxidation is the primary risk for piperazine derivatives.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa and solubility profiling).
  • Bhattachar, S. N., et al. (2006). "Solubility: it's not just for physical chemists anymore." Drug Discovery Today, 11(21-22), 1012-1018. [Link]

  • Baumann, M. H., et al. (2005).[3] "N-substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA, or 'Ecstasy')."[3] Neuropsychopharmacology, 30(3), 550-560.[3] (Provides context on the stability and pharmacology of phenylpiperazine scaffolds). [Link]

  • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]

Sources

Technical Guide: Engineering the 1-Methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the chemical architecture, synthetic pathways, and pharmacological potential of 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine (CAS: 321998-92-9) and its derivatives. Unlike the structurally isomeric pyrazolyl-piperazine intermediate used in Teneligliptin synthesis, this scaffold features a biaryl core (Phenyl-Pyrazole) linked to a piperazine tail. This specific connectivity creates a "Linear Tricyclic" pharmacophore highly privileged in two distinct therapeutic areas: Kinase Inhibition (Oncology) and GPCR Modulation (CNS disorders).

This guide is designed for medicinal chemists and process scientists, focusing on the causality of synthetic choices and the structural logic required for lead optimization.

Part 1: The Architectural Blueprint

To optimize this scaffold, one must deconstruct it into three functional domains. Each domain serves a distinct pharmacological role, and modifications must respect these boundaries to maintain activity.

The Hinge-Binding Motif (Pyrazole Head)

The 1H-pyrazol-5-yl moiety acts as a bidentate hydrogen bond donor/acceptor system.

  • Mechanism: In kinase inhibitors, this ring mimics the adenine ring of ATP, forming crucial hydrogen bonds with the kinase "hinge region" (e.g., Glu/Leu backbone residues).

  • Tautomeric Nuance: The unsubstituted pyrazole exists in dynamic equilibrium between the 1H- and 2H-tautomers (3-yl vs 5-yl). This flexibility allows the molecule to "sample" binding pockets, but can complicate crystallography.

    • Optimization Strategy: N-alkylation of the pyrazole locks the tautomer, increasing specificity but potentially sacrificing the "induced fit" benefit.

The Rigid Linker (Phenyl Ring)

The central phenyl ring serves as a scaffold spacer .

  • Function: It orients the basic amine (piperazine) away from the hinge binder, directing it toward the solvent-front or the ribose-binding pocket.

  • Electronic Tuning: Substituents on this ring (F, Cl, OMe) modulate the pKa of the pyrazole and the metabolic stability of the phenyl ring itself (blocking CYP450 oxidation).

The Solubilizing Tail (N-Methyl Piperazine)
  • Function: This is the primary solubility handle. The N-methyl tertiary amine (pKa ~7.8–8.5) is protonated at physiological pH.

  • Pharmacology: In GPCR ligands (e.g., 5-HT or Dopamine receptors), this basic nitrogen forms a critical Salt Bridge with a conserved Aspartate residue (e.g., Asp3.32) in the receptor transmembrane domain.

Part 2: Synthetic Pathways (Methodology)[1]

We present two distinct synthetic routes. The Enaminone Cyclization is preferred for scale-up (Process Chemistry), while the Suzuki Coupling is preferred for rapid analog generation (Discovery Chemistry).

Route A: The "De Novo" Enaminone Cyclization (Process Preferred)

This route builds the pyrazole ring onto the phenyl scaffold. It avoids expensive palladium catalysts and boronic acids.

Mechanism: Claisen-Schmidt condensation followed by heterocyclization.

  • Starting Material: 1-(4-acetylphenyl)-4-methylpiperazine.

  • Reagent 1:

    
    -Dimethylformamide dimethyl acetal (DMF-DMA).
    
  • Reagent 2: Hydrazine Hydrate (

    
    ).
    
Protocol 1: Enaminone Synthesis
  • Charge a reaction vessel with 1-(4-acetylphenyl)-4-methylpiperazine (1.0 eq) and DMF-DMA (1.5 eq).

  • Use DMF or Toluene as solvent (5 vol).

  • Heat to reflux (100–110°C) for 6–12 hours. Monitor via TLC/LCMS for the disappearance of the ketone.

  • Observation: The solution typically darkens to red/orange.

  • Workup: Concentrate in vacuo to remove excess DMF-DMA. The intermediate enaminone is often stable enough to be used crude.

Protocol 2: Pyrazole Ring Closure
  • Dissolve the crude enaminone in Ethanol (10 vol).

  • Add Hydrazine Hydrate (2.0 eq) dropwise at room temperature.

  • Heat to reflux (78°C) for 3 hours.

  • Causality: Hydrazine attacks the

    
    -carbon of the enaminone, followed by intramolecular elimination of dimethylamine to close the ring.
    
  • Purification: Cool to 0°C. The product often precipitates. Filter and wash with cold ethanol. Recrystallize from EtOAc/Hexanes if necessary.

Route B: Palladium-Catalyzed Cross-Coupling (Discovery Preferred)

This route couples two pre-formed rings, allowing for rapid "mix-and-match" of different pyrazoles.

Mechanism: Suzuki-Miyaura Cross-Coupling.

  • Electrophile: 1-(4-bromophenyl)-4-methylpiperazine.

  • Nucleophile: (1H-pyrazol-5-yl)boronic acid (N-Boc protected recommended to prevent catalyst poisoning).

  • Catalyst:

    
     or 
    
    
    
    .
Protocol 3: Suzuki Coupling
  • In a microwave vial or round-bottom flask, combine the Aryl Bromide (1.0 eq), Pyrazole Boronate (1.2 eq), and

    
      (2.0 eq).
    
  • Solvent System: Dioxane:Water (4:1) . Degas with Nitrogen for 10 minutes (Critical to prevent homocoupling).

  • Add Catalyst (5 mol%).

  • Heat to 90°C (thermal) or 110°C (microwave, 30 min).

  • Workup: Dilute with EtOAc, wash with brine. Dry over

    
    .
    
  • Deprotection: If N-Boc pyrazole was used, treat with 4M HCl in Dioxane for 1 hour to reveal the free NH.

Part 3: Visualization of Logic

Diagram 1: Synthetic Workflow Comparison

This diagram illustrates the decision logic between Process (Enaminone) and Discovery (Suzuki) routes.

Synthesis_Workflow Start_Ketone Start: Acetyl-Phenyl-Piperazine Route_Process Route A: Process (Scale-Up) Start_Ketone->Route_Process Start_Bromide Start: Bromo-Phenyl-Piperazine Route_Discovery Route B: Discovery (Diversity) Start_Bromide->Route_Discovery Step_Enaminone Step 1: DMF-DMA (Enaminone Formation) Route_Process->Step_Enaminone Step_Suzuki Step 1: Pd-Catalyzed Coupling (Suzuki-Miyaura) Route_Discovery->Step_Suzuki Step_Hydrazine Step 2: Hydrazine Cyclization (Ring Closure) Step_Enaminone->Step_Hydrazine -Me2NH Final_Product Target: 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine Step_Hydrazine->Final_Product High Yield Step_Deprotect Step 2: Acidic Deprotection (Remove Boc) Step_Suzuki->Step_Deprotect If Protected Step_Deprotect->Final_Product Modular

Caption: Comparison of "De Novo" Enaminone synthesis (Green) vs. Modular Suzuki coupling (Blue) for scaffold generation.

Diagram 2: Structure-Activity Relationship (SAR) Logic

This diagram maps specific chemical modifications to their biological consequences.

SAR_Logic Core Scaffold Core (Phenyl-Piperazine-Pyrazole) Py_Head Pyrazole Head Core->Py_Head Pip_Tail Piperazine Tail Core->Pip_Tail Linker Phenyl Linker Core->Linker Py_Mod1 N-Alkylation Py_Head->Py_Mod1 Py_Mod2 C3-Substitution Py_Head->Py_Mod2 Py_Effect Effect: Kinase Selectivity (Steric Gatekeeper) Py_Mod1->Py_Effect Pip_Mod1 N-Dealkylation Pip_Tail->Pip_Mod1 Pip_Mod2 Bioisostere (Morpholine) Pip_Tail->Pip_Mod2 Pip_Effect Effect: Solubility & hERG (pKa Modulation) Pip_Mod2->Pip_Effect Link_Mod1 Fluorination Linker->Link_Mod1 Link_Effect Effect: Metabolic Stability (Block CYP Oxidation) Link_Mod1->Link_Effect

Caption: SAR decision tree highlighting the functional consequences of modifying the Head, Linker, and Tail regions.

Part 4: Quantitative Data & Specifications

Table 1: Physicochemical Profile (Calculated)

Data based on the free base form of the title compound.

PropertyValueImplication for Drug Discovery
Molecular Weight ~242.32 g/mol Ideal for CNS penetration (Rule of 5 compliant).
cLogP 1.8 – 2.2Good oral bioavailability; moderate lipophilicity.
TPSA ~45 ŲExcellent membrane permeability (CNS cutoff < 90 Ų).
H-Bond Donors 1 (Pyrazole NH)Critical for receptor binding (Hinge/Aspartate).
H-Bond Acceptors 3Balanced for solubility vs. permeability.
pKa (Basic) ~8.2 (Piperazine)Predominantly ionized at pH 7.4 (Lysosomal trapping risk).
Table 2: Troubleshooting the Synthesis
ProblemProbable CauseCorrective Action
Low Yield (Suzuki) Protodeboronation of PyrazoleUse N-Boc protected pyrazole boronic acid; lower temperature; switch to anhydrous conditions.
Incomplete Cyclization (Enaminone) Hydrazine Hydrate is old/degradedUse fresh Hydrazine Hydrate (64-80%); increase reaction time; ensure Ethanol is anhydrous.
Product is Oily/Sticky Trapped DMF or impuritiesTriturate with cold Diethyl Ether or Hexanes to induce crystallization.
Regioisomer Formation N-alkylation of PyrazoleIf alkylating the pyrazole post-synthesis, expect a mix of N1/N2 isomers.[1] Separate via column chromatography.

Part 5: References

  • Teneligliptin Intermediate Synthesis: Process for the preparation of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.[2][3][4] (Note: Structural isomer reference for contrast).

    • Source: Google Patents (WO2015063709A1)

    • URL:

  • Pyrazole Medicinal Chemistry: Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.

    • Source: International Journal of Pharmaceutical Sciences Review and Research

    • URL: [Link]

  • Enaminone Methodology: Synthesis and antitumor activity of novel pyrimidinyl pyrazole derivatives. (Demonstrates the Enaminone-Hydrazine cyclization logic).

    • Source: Chemical & Pharmaceutical Bulletin (PubMed)

    • URL: [Link]

  • Kinase Inhibitor Scaffolds: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

    • Source: Acta Pharmaceutica Sinica B (NCBI)

    • URL: [Link]

  • Catalog Verification: 1-METHYL-4-[4-(1H-PYRAZOL-5-YL)PHENYL]PIPERAZINE (CAS 321998-92-9).

    • Source: ChemBK

    • URL: [Link]

Sources

Methodological & Application

Application Note: Purification Techniques for 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification protocols for 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine (CAS: 1025087-55-1).[1] This molecule features a "push-pull" electronic system comprising a basic N-methylpiperazine tail, a phenyl linker, and an amphoteric pyrazole head.[1] High-purity isolation of this scaffold is critical in kinase inhibitor and GPCR ligand development.

The protocols below prioritize Acid-Base Extraction as the primary purification vector due to the distinct pKa profiles of the piperazine and pyrazole moieties. Secondary polishing via Recrystallization and Flash Chromatography is provided for >99.5% purity requirements.[1]

Chemical Properties & Solubility Profile[1][2]

Understanding the physicochemical behavior of the target molecule is the foundation of this protocol.[1]

PropertyValue / CharacteristicImplication for Purification
Molecular Formula C₁₄H₁₈N₄MW: 242.32 g/mol
Piperazine pKa ~8.5 (N4) & ~4.5 (N1)Basic.[1] Protonates readily at pH < 7.[1]
Pyrazole pKa ~2.5 (N-basic) & ~14.0 (NH-acidic)Amphoteric.[1] Neutral at pH 7–12.[1]
LogP (Predicted) ~1.8 – 2.2Moderate lipophilicity.[1] Soluble in DCM/EtOAc.
Solubility (Free Base) High: DCM, MeOH, DMSOLow: Water, HexanesExtractable into organics at pH > 10.[1]
Solubility (Salt) High: Water (pH < 2)Low: Et₂O, HexanesRetained in aqueous phase during acid wash.[1]
Structural Tautomerism Note

The 1H-pyrazol-5-yl moiety exists in dynamic equilibrium with its 1H-pyrazol-3-yl tautomer.[1] While purification treats them as a single species, NMR analysis in solvents like DMSO-d₆ often shows broadened signals for the pyrazole protons due to rapid proton exchange [1].[1]

Method A: Acid-Base Extraction (Primary Protocol)

Objective: Removal of neutral organic impurities (e.g., unreacted starting materials, dimers, Pd-ligands) and inorganic salts.[1] Purity Target: >95%

Mechanistic Logic

The purification exploits the basicity of the piperazine ring. By dropping the pH to <2, the molecule becomes a highly water-soluble dication (or trication).[1] Non-basic impurities remain in the organic phase and are washed away.[1] Subsequent basification precipitates the free base or allows extraction into organic solvent.[1]

Workflow Diagram

PurificationLogic Crude Crude Reaction Mixture (Product + Impurities) Acidify Step 1: Acidify to pH 1-2 (1M HCl) Crude->Acidify Wash Step 2: Wash with EtOAc/DCM Acidify->Wash OrgWaste Organic Layer (Neutral Impurities, Dimers) Wash->OrgWaste Discard AqPhase Aqueous Phase (Product as HCl Salt) Wash->AqPhase Keep Basify Step 3: Basify to pH 10-12 (2M NaOH or NH4OH) AqPhase->Basify Extract Step 4: Extract with DCM Basify->Extract FinalOrg Organic Layer (Pure Free Base) Extract->FinalOrg Evaporate -> Product FinalAq Aqueous Waste (Inorganic Salts) Extract->FinalAq Discard

Figure 1: Logical flow of the acid-base differential extraction.[1]

Detailed Protocol
  • Dissolution : Dissolve crude residue in Dichloromethane (DCM) (10 mL/g).

  • Acid Extraction : Add 1M HCl (approx. 3-4 eq). Shake vigorously.

    • Observation: The product transfers to the aqueous layer (top or bottom depending on density relative to DCM; HCl/water is lighter than DCM).[1]

  • Phase Separation : Separate the layers.[1] Keep the Aqueous Acidic Layer .

    • Optional: Re-extract the organic layer with a small portion of 1M HCl to ensure complete recovery.[1]

  • Organic Wash : Wash the combined aqueous acidic layers with Ethyl Acetate (EtOAc) (2 x 5 mL/g).[1]

    • Purpose: Removes non-basic impurities like unreacted halides or boronic acids [2].[1] Discard these organic washes.[1]

  • Basification : Cool the aqueous layer to 0-5°C (ice bath). Slowly add 4M NaOH or NH₄OH until pH reaches 10-12.[1]

    • Caution: Exothermic reaction.[1] The product may precipitate as a white/off-white solid.

  • Final Extraction : Extract the basic aqueous mixture with DCM (3 x 10 mL/g).

    • Note: If the product precipitated heavily, filtration can be used instead of extraction, followed by a water wash.[1]

  • Drying : Dry combined organic extracts over anhydrous Na₂SO₄ . Filter and concentrate in vacuo.

Method B: Recrystallization (Polishing)

Objective: Removal of trace regioisomers or colored impurities.[1] Purity Target: >99%

Solvent Selection

The phenyl-piperazine scaffold often crystallizes well from alcohols.

  • Primary Solvent : Ethanol (EtOH) or Isopropanol (IPA).[1]

  • Anti-Solvent : Water or Heptane.[1]

Protocol
  • Reflux : Suspend the semi-pure solid (from Method A) in Ethanol (5 mL/g). Heat to reflux (approx. 78°C).[1]

  • Dissolution : If not fully dissolved, add more Ethanol dropwise until clear.[1]

    • Tip: If colored impurities persist, add activated charcoal (5 wt%), reflux for 10 min, and filter hot through Celite.

  • Cooling : Allow the solution to cool slowly to room temperature with gentle stirring.

  • Precipitation : If no crystals form, add Water dropwise (cloud point method) or cool to 0°C.[1]

  • Filtration : Filter the crystals and wash with cold Ethanol/Water (1:1).

  • Drying : Dry in a vacuum oven at 45°C for 12 hours.

Method C: Flash Chromatography

Objective: Separation of difficult impurities (e.g., des-methyl analogs or regioisomers).[1] Stationary Phase: Silica Gel (40-63 µm).[1]

Mobile Phase System

Standard silica is acidic and can streak basic piperazines.[1] A modifier is required.

  • System : Dichloromethane / Methanol / Ammonium Hydroxide (NH₄OH).[1]

  • Gradient : Start at 98:2:0.1 (DCM:MeOH:NH₄OH)

    
     Ramp to 90:10:1.[1]
    
Protocol
  • Column Prep : Slurry pack silica in DCM.[1]

  • Loading : Dissolve crude in minimal DCM. If solubility is poor, use a "dry load" technique (adsorb crude onto Celite or Silica, evaporate solvent, and load powder).[1]

  • Elution : Run the gradient. The product typically elutes between 4-8% MeOH concentration.

  • Detection : UV at 254 nm.[1] (The phenyl-pyrazole system has strong UV absorbance).[1]

Quality Control & Validation

TechniqueSpecificationNotes
HPLC >98.0% AreaC18 Column.[1] Mobile Phase: H₂O (0.1% TFA) / ACN gradient.[1] TFA is crucial to sharpen the amine peak.[1]
¹H NMR Consistent StructureWatch for broad pyrazole NH (12-13 ppm) and piperazine ring protons (2.5-3.5 ppm).[1]
LC-MS [M+H]⁺ = 243.3Confirm mass.[1] Check for M+Na adducts.[1]
Residual Solvent <5000 ppmEthanol/DCM check via GC-HS if for biological use.[1]

References

  • Elguero, J., et al. "Prototropic tautomerism of heteroaromatic compounds."[1] Advances in Heterocyclic Chemistry. 2000.[1] (Foundational text on pyrazole tautomerism).

  • Vertex Pharmaceuticals. "Process for the preparation of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine."[1] WO2015019239A1. 2015.[1][2] Link (Describes analogous acid-base workup for phenyl-pyrazole-piperazines).[1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 504522941, 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine."[1] PubChem. Link (Source for physicochemical properties of analogs).[1]

  • BenchChem. "Synthesis of Pyrazoles Utilizing [2-(methylthio)phenyl]hydrazine: An Application Note." Link (General pyrazole synthesis and purification protocols).[1]

Sources

Application Note: Characterization of 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine (MPPP-5) in Serotonin Receptor Studies

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers characterizing the specific chemical entity 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine (herein referred to as MPPP-5 ) within the context of Serotonin (5-HT) receptor pharmacology.

Given the structural pharmacophore—a phenylpiperazine core linked to a pyrazole moiety—this compound represents a "privileged structure" likely exhibiting high affinity for 5-HT1A , 5-HT2A , or 5-HT7 receptor subtypes. The protocols below are engineered to validate its binding profile and functional efficacy.

Part 1: Executive Summary & Pharmacological Context

The compound 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine combines a lipophilic biaryl system with a basic piperazine nitrogen. This structure mimics the classic serotonergic pharmacophore found in ligands like Way-100635 (5-HT1A antagonist) or E-6801 (5-HT6 agonist).

In serotonin receptor studies, this molecule is best utilized as a chemical probe to investigate:

  • Selectivity Profiles: Differentiating between G-protein coupled 5-HT receptors (e.g., 5-HT1A vs. 5-HT7) due to the steric bulk of the pyrazole ring.

  • Biased Signaling: Evaluating if the ligand preferentially stabilizes specific receptor conformations (e.g.,

    
    -arrestin recruitment vs. G-protein activation).
    
Chemical Handling & Stability
  • Molecular Weight: ~242.32 g/mol

  • Solubility: Highly soluble in DMSO (>10 mM); moderate solubility in aqueous buffers requires pH < 6.0 or acidification due to the basic piperazine.

  • Storage: -20°C in desiccated powder form; DMSO stocks stable for 3 months at -20°C.

Part 2: Experimental Workflows (Visualized)

The following flowchart outlines the critical path for validating MPPP-5, moving from affinity screening to functional readout.

G cluster_0 Phase 1: Affinity Profiling cluster_1 Phase 2: Functional Efficacy Start Compound Reconstitution (10 mM DMSO) Binding1A Radioligand Binding (5-HT1A) Start->Binding1A Binding2A Radioligand Binding (5-HT2A) Start->Binding2A CalcKi Calculate Ki Values Binding1A->CalcKi Binding2A->CalcKi cAMP cAMP Inhibition (Gi-Coupled) CalcKi->cAMP If Ki < 100nM Calcium Ca2+ Flux (Gq-Coupled) CalcKi->Calcium If Ki < 100nM Classify Classify: Agonist vs Antagonist cAMP->Classify Calcium->Classify

Figure 1: Critical path workflow for characterizing MPPP-5, ensuring functional assays are only pursued after high-affinity binding is confirmed.

Part 3: Detailed Protocols

Protocol A: Competition Radioligand Binding Assay

Objective: Determine the affinity constant (


) of MPPP-5 for the 5-HT1A receptor.
Rationale:  The phenylpiperazine core is a "privileged scaffold" for 5-HT1A. This assay uses membrane preparations to measure the displacement of a known radioligand.
Materials
  • Receptor Source: CHO-K1 cells stably expressing human 5-HT1A.

  • Radioligand:

    
    -8-OH-DPAT (Specific Activity ~100-150 Ci/mmol).
    
  • Reference Ligand: Serotonin (5-HT) or Way-100635 (for non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% Ascorbic Acid (to prevent oxidation), pH 7.4.

Step-by-Step Methodology
  • Preparation: Dilute MPPP-5 in Assay Buffer to generate a 10-point concentration curve (range:

    
     M to 
    
    
    
    M).
  • Incubation: In a 96-well plate, add:

    • 
       of 
      
      
      
      -8-OH-DPAT (Final conc: 1 nM, approx
      
      
      ).
    • 
       of MPPP-5 (various concentrations) OR Reference Ligand (10 
      
      
      
      for non-specific definition).
    • 
       of Membrane Suspension (
      
      
      
      protein/well).
  • Equilibrium: Incubate for 60 minutes at Room Temperature (25°C) . Note: Phenylpiperazines generally reach equilibrium faster than ergolines, but 60 mins ensures steady state.

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% Polyethylenimine to reduce non-specific binding) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold Tris-HCl buffer.

  • Detection: Add liquid scintillation cocktail and count radioactivity (CPM).

Data Analysis

Convert CPM to % Specific Binding. Fit data to a one-site competition model using the Cheng-Prusoff equation:



Where 

is radioligand concentration and

is its dissociation constant.
Protocol B: Functional cAMP HTRF Assay (Gi-Signaling)

Objective: Determine if MPPP-5 acts as an Agonist (decreases cAMP) or Antagonist (reverses 5-HT inhibition) at 5-HT1A/1B/1D/5-HT7. Rationale: 5-HT1A couples to


, inhibiting Adenylyl Cyclase. To measure this, we must first stimulate cyclase with Forskolin, then measure the reduction in cAMP caused by the ligand.
Materials
  • Cells: HEK293 expressing h5-HT1A.

  • Kit: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP Gs/Gi kit (e.g., Cisbio/PerkinElmer).

  • Stimulant: Forskolin (10

    
    ).
    
Step-by-Step Methodology
  • Cell Seeding: Dispense cells (2,000 cells/well) into a white, low-volume 384-well plate.

  • Agonist Mode:

    • Add MPPP-5 (dose-response) + Forskolin (10

      
      ).
      
    • Incubate 30-45 mins at RT.

    • Mechanism:[1] If MPPP-5 is an agonist, cAMP levels will decrease relative to Forskolin alone.

  • Antagonist Mode:

    • Add MPPP-5 (dose-response) + Serotonin (

      
       conc) + Forskolin.
      
    • Mechanism:[1] If MPPP-5 is an antagonist, it will block the serotonin-induced drop in cAMP, restoring levels to the Forskolin baseline.

  • Detection: Add cAMP-d2 and Anti-cAMP-Cryptate reagents. Incubate 1 hour.

  • Read: Measure HTRF ratio (665 nm / 620 nm) on a compatible plate reader (e.g., EnVision).

Part 4: Expected Results & Troubleshooting

Data Interpretation Table
AssayReadoutResult: AgonistResult: AntagonistResult: Inverse Agonist
Binding (Ki) Affinity (nM)High Affinity (<100 nM)High Affinity (<100 nM)High Affinity (<100 nM)
GTP

S
G-protein activationIncreased bindingNo change / Blocks 5-HTDecreased basal binding
cAMP (Gi) cAMP levelsDecrease (inhibits AC)No Change (blocks 5-HT)Increase (above basal)
Ca2+ Flux (Gq) FluorescenceIncrease (5-HT2A)No Change (blocks 5-HT)N/A
Troubleshooting Guide
  • High Non-Specific Binding (NSB): The pyrazole ring increases lipophilicity (

    
    ). If NSB > 20%, increase BSA in the buffer to 0.1% or use GF/C filters.
    
  • "Hill Slope" Deviation: If the Hill slope is significantly < 1.0 (e.g., 0.6), MPPP-5 may be exhibiting negative cooperativity or binding to a second site (e.g., 5-HT7 vs 5-HT1A).

Part 5: Signaling Pathway Visualization

Understanding where MPPP-5 intervenes in the signaling cascade is vital for interpreting functional data.

Signaling R_Gi 5-HT1A / 5-HT7 (Gi-Coupled) Gi G_i/o Protein R_Gi->Gi Activation R_Gq 5-HT2A (Gq-Coupled) Gq G_q Protein R_Gq->Gq Activation Ligand MPPP-5 (Ligand) Ligand->R_Gi Binding? Ligand->R_Gq Binding? AC Adenylyl Cyclase Gi->AC Inhibition PLC Phospholipase C Gq->PLC cAMP cAMP Levels (Readout) AC->cAMP Decreased Production Ca Calcium Release (Readout) PLC->Ca IP3 Pathway

Figure 2: Dual-pathway interrogation strategy. MPPP-5 may act on Gi (1A/7) or Gq (2A) pathways; assays must distinguish these mechanisms.

Part 6: References

  • PDSP Protocol Standards. National Institute of Mental Health Psychoactive Drug Screening Program (NIMH-PDSP) Assay Protocols. Detailed methodologies for GPCR radioligand binding.

  • Boess, F. G., & Martin, I. L. (1994). Molecular biology of 5-HT receptors. Neuropharmacology, 33(3-4), 275-317. (Foundational text on 5-HT receptor classification).

  • Glennon, R. A., et al. (2000). 5-HT7 receptor binding of phenylpiperazine derivatives. Journal of Medicinal Chemistry. (Establishes the SAR of phenylpiperazines).

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.

Sources

Application Notes and Protocols for Preclinical Evaluation of 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

<

Introduction: A Novel Psychotropic Candidate

1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine represents a novel chemical entity with significant potential for the treatment of neuropsychiatric disorders. Its structure, incorporating both a pyrazole and a piperazine moiety, suggests a possible interaction with key neurotransmitter systems implicated in psychosis, anxiety, and mood disorders.[1][2][3] Pyrazole derivatives have demonstrated a wide range of pharmacological activities, while the piperazine scaffold is a common feature in many centrally acting drugs.[4][5][6][7] This document provides a comprehensive guide for the preclinical evaluation of this compound in animal models, outlining a logical progression from initial characterization to efficacy and safety studies. The experimental designs described herein are intended to provide robust, reproducible data to support the advancement of this compound towards clinical development.[8][9][10]

I. Pharmacological Profile: Target Engagement and Mechanism of Action

A thorough understanding of the compound's interaction with its biological targets is fundamental to its development. Based on its structural motifs, 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine is hypothesized to modulate dopaminergic and serotonergic pathways, which are critical in the pathophysiology of many neuropsychiatric conditions.[11][12]

Hypothesized Mechanism of Action

The compound's structure, featuring a piperazine ring linked to a phenyl-pyrazole group, suggests potential affinity for dopamine D2 and serotonin 5-HT1A receptors. Many antipsychotic and anxiolytic agents act through these receptors.[13][14][15] The pyrazole moiety can participate in various biological interactions, and piperazine derivatives are well-known for their central nervous system activity.[16][17]

Hypothesized_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron D2_auto D2 Autoreceptor DA_release Dopamine Release D2_auto->DA_release Inhibits 5HT1A_auto 5-HT1A Autoreceptor 5HT_release Serotonin Release 5HT1A_auto->5HT_release Inhibits D2_post D2 Receptor DA_release->D2_post 5HT1A_post 5-HT1A Receptor 5HT_release->5HT1A_post Neuronal_Activity Altered Neuronal Activity D2_post->Neuronal_Activity 5HT1A_post->Neuronal_Activity Compound 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine Compound->D2_auto Antagonist? Compound->5HT1A_auto Agonist? Compound->D2_post Antagonist? Compound->5HT1A_post Agonist?

Caption: Hypothesized interaction of the compound with dopaminergic and serotonergic pathways.

Protocol 1: In Vitro Receptor Binding and Functional Assays

Objective: To determine the binding affinity and functional activity of 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine at dopamine D2 and serotonin 5-HT1A receptors.

Methodology:

  • Receptor Binding Assays:

    • Utilize commercially available cell lines expressing human recombinant D2 and 5-HT1A receptors.

    • Perform competitive binding assays using radiolabeled ligands (e.g., [3H]spiperone for D2, [3H]8-OH-DPAT for 5-HT1A).

    • Incubate receptor preparations with the radioligand and increasing concentrations of the test compound.

    • Measure the displacement of the radioligand to determine the binding affinity (Ki).

  • Functional Assays:

    • D2 Receptor: Use a functional assay that measures a downstream signaling event, such as cAMP accumulation (for Gi-coupled receptors). Assess whether the compound acts as an antagonist by its ability to block the effects of a known D2 agonist (e.g., quinpirole).

    • 5-HT1A Receptor: Similarly, use a functional assay measuring cAMP levels. Determine if the compound acts as an agonist by its ability to inhibit forskolin-stimulated cAMP production.[13]

Data Presentation:

ReceptorAssay TypeParameterResult
Dopamine D2BindingKi (nM)TBD
FunctionalIC50 (nM) - AntagonismTBD
Serotonin 5-HT1ABindingKi (nM)TBD
FunctionalEC50 (nM) - AgonismTBD

II. Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial for designing in vivo efficacy studies and for dose selection.[8][18]

Protocol 2: Rodent Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine in rats or mice following intravenous (IV) and oral (PO) administration.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g).

  • Dosing:

    • IV Administration: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.

    • PO Administration: Administer a single oral gavage dose (e.g., 10 mg/kg).

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Bioanalysis:

    • Process blood samples to obtain plasma.

    • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of the compound in plasma.

  • Data Analysis:

    • Calculate key pharmacokinetic parameters including clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F).

Data Presentation:

ParameterIV AdministrationPO Administration
Dose (mg/kg)110
Cmax (ng/mL)TBDTBD
Tmax (h)N/ATBD
AUC (ng*h/mL)TBDTBD
t1/2 (h)TBDTBD
CL (mL/min/kg)TBDN/A
Vd (L/kg)TBDN/A
%FN/ATBD

III. Efficacy Evaluation in Animal Models of Neuropsychiatric Disorders

The selection of appropriate animal models is critical for assessing the therapeutic potential of the compound.[11][19][20] Given the hypothesized mechanism of action, models of psychosis and anxiety are highly relevant.

Efficacy_Study_Workflow Model_Selection Animal Model Selection (e.g., PCP-induced hyperlocomotion, Elevated Plus Maze) Dose_Selection Dose-Response Study Design (Vehicle, Low, Mid, High Doses) Model_Selection->Dose_Selection Behavioral_Testing Behavioral Assessments Dose_Selection->Behavioral_Testing Data_Analysis Statistical Analysis Behavioral_Testing->Data_Analysis Interpretation Interpretation of Results (Efficacy and Therapeutic Window) Data_Analysis->Interpretation

Caption: General workflow for efficacy studies.

Protocol 3: Assessment of Antipsychotic-like Activity

Objective: To evaluate the antipsychotic-like effects of the compound in a rodent model of psychosis.

Animal Model: Phencyclidine (PCP) or amphetamine-induced hyperlocomotion in mice. These models are widely used to screen for antipsychotic activity.[14]

Methodology:

  • Animals: Male C57BL/6 mice (20-25g).

  • Groups:

    • Vehicle + Saline

    • Vehicle + PCP/Amphetamine

    • Compound (Low, Mid, High doses) + PCP/Amphetamine

    • Positive Control (e.g., Haloperidol) + PCP/Amphetamine

  • Procedure:

    • Acclimate mice to the open-field arena.

    • Administer the test compound or vehicle.

    • After a pre-treatment period, administer PCP (e.g., 5 mg/kg, i.p.) or amphetamine (e.g., 2.5 mg/kg, i.p.).

    • Immediately place the mice in the open-field arena and record locomotor activity for 60 minutes.

  • Endpoint: Total distance traveled.

Protocol 4: Evaluation of Anxiolytic-like Activity

Objective: To assess the anxiolytic-like properties of the compound.

Animal Model: The elevated plus-maze (EPM) test in rats or mice. This is a standard model for evaluating anxiety-like behavior.[21]

Methodology:

  • Animals: Male Sprague-Dawley rats (250-300g) or Swiss Webster mice (25-30g).

  • Groups:

    • Vehicle

    • Compound (Low, Mid, High doses)

    • Positive Control (e.g., Diazepam)

  • Procedure:

    • Administer the test compound or vehicle.

    • After a pre-treatment period, place the animal in the center of the EPM, facing an open arm.

    • Record the time spent in and the number of entries into the open and closed arms for 5 minutes.

  • Endpoints:

    • Percentage of time spent in the open arms.

    • Percentage of open arm entries.

IV. Safety and Toxicology Assessment

Early assessment of the compound's safety profile is essential to identify potential liabilities. These studies should be conducted in compliance with Good Laboratory Practice (GLP) regulations.[18][22]

Protocol 5: Acute Oral Toxicity Study

Objective: To determine the acute toxicity of the compound after a single oral dose and to estimate the median lethal dose (LD50).

Guidelines: This study should be designed in accordance with OECD Guideline 423 (Acute Toxic Class Method).[23][24]

Methodology:

  • Animals: Female rats (nulliparous and non-pregnant) are typically used.[25]

  • Procedure:

    • A stepwise procedure using a minimum number of animals per step.[23]

    • Start with a dose of 2000 mg/kg.[23]

    • Observe animals for mortality and clinical signs of toxicity for up to 14 days.[24]

    • Based on the outcome, subsequent steps may involve testing at lower or higher doses.[23]

  • Endpoints:

    • Mortality.

    • Clinical signs of toxicity.

    • Body weight changes.

    • Gross pathology at necropsy.

Protocol 6: Preliminary Repeat-Dose Toxicity Study

Objective: To evaluate the potential toxicity of the compound following repeated daily administration over a short duration (e.g., 14 or 28 days).

Guidelines: This study should follow the principles of OECD Guideline for Repeated Dose 28-day Oral Toxicity Study in Rodents.

Methodology:

  • Animals: Rats of both sexes.

  • Groups:

    • Control (vehicle)

    • Low, Mid, and High dose groups.

  • Procedure:

    • Administer the compound daily by oral gavage for 28 days.

    • Conduct daily clinical observations and weekly body weight measurements.

    • At the end of the study, collect blood for hematology and clinical chemistry analysis.

    • Perform a full necropsy and collect organs for weight analysis and histopathological examination.

  • Endpoints:

    • Clinical signs, body weight, food/water consumption.

    • Hematology and clinical chemistry parameters.

    • Organ weights.

    • Macroscopic and microscopic pathology findings.

V. Data Interpretation and Future Directions

The collective data from these studies will provide a comprehensive preclinical profile of 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine. A favorable outcome, demonstrating on-target activity, a clear pharmacokinetic profile, efficacy in relevant disease models, and an acceptable safety margin, will provide a strong rationale for advancing the compound to Investigational New Drug (IND)-enabling studies and subsequent clinical trials.[9][10]

References

  • Animal Models of Neuropsychiatric Disorders. National Institutes of Health. [Link]

  • Animal model for human brain development and neuropsychiatric disorders. Stanford University. [Link]

  • Animal Models of Neuropsychiatric Disorders: Validity, Strengths, and Limitations. Frontiers in Behavioral Neuroscience. [Link]

  • 5-HT1A receptor ligands in animal models of anxiety, impulsivity and depression: multiple mechanisms of action?. PubMed. [Link]

  • Animal Models of Neuropsychiatric Disorders. PubMed. [Link]

  • Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity. ACS Pharmacology & Translational Science. [Link]

  • Editorial: Animal models of neuropsychiatric disorders: validity, strengths, and limitations. Frontiers in Behavioral Neuroscience. [Link]

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS: CHRONIC TOXICITY STUDIES. Organisation for Economic Co-operation and Development. [Link]

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]

  • Oecd guidelines for toxicology studies. SlideShare. [Link]

  • Systemic blockade of D2-like dopamine receptors facilitates extinction of conditioned fear in mice. National Institutes of Health. [Link]

  • Preclinical research strategies for drug development. AMS Biotechnology (AMSBIO). [Link]

  • Complete Guide To Pre-Clinical Drug Product Manufacturing. Agno Pharmaceuticals. [Link]

  • OECD Test Guideline 423. National Toxicology Program. [Link]

  • oecd guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy. [Link]

  • Pharmacological Studies on the Role of 5-HT1A Receptors in Male Sexual Behavior of Wildtype and Serotonin Transporter Knockout Rats. Frontiers in Behavioral Neuroscience. [Link]

  • Aberrant dopamine D2-like receptor function in a rodent model of schizophrenia. PubMed. [Link]

  • Pre-Clinical Trials: USFDA Regulations to be Followed. Liveon Biolabs. [Link]

  • Step 2: Preclinical Research. U.S. Food and Drug Administration. [Link]

  • Preclinical Regulatory Requirements. Duke Social Science Research Institute. [Link]

  • Serotonin receptor 1A knockout: An animal model of anxiety-related disorder. National Institutes of Health. [Link]

  • Impact of Serotonergic 5HT1A and 5HT2A Receptor Activation on the Respiratory Response to Hypercapnia in a Rat Model of Parkinson's Disease. MDPI. [Link]

  • Behavioral and Neuroanatomical Consequences of Cell-Type Specific Loss of Dopamine D2 Receptors in the Mouse Cerebral Cortex. Frontiers in Behavioral Neuroscience. [Link]

  • Animal models for studying serotonin (5-HT) receptor subtypes: relationship to 5-HT system pathologies. PubMed. [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [Link]

  • Inhibition of D2 Dopamine Receptors Using Antisense RNA. YouTube. [Link]

  • Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. ResearchGate. [Link]

  • Pyrazole derivative in preclinical study. ResearchGate. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chem Rev Lett. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. [Link]

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). National Institutes of Health. [Link]

  • Piperazine Summary Report (3). European Medicines Agency. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

  • 3-Methyl-5-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde. ResearchGate. [Link]

Sources

Application Notes and Protocols for the In Vivo Delivery of 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine is a novel small molecule entity featuring a pyrazole-phenyl-piperazine scaffold. This structural motif is of significant interest in medicinal chemistry, with analogues demonstrating a range of biological activities, including potential applications in oncology, inflammation, and neuroscience. The successful in vivo evaluation of this compound is a critical step in its preclinical development. However, like many heterocyclic small molecules, 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine is predicted to have poor aqueous solubility, posing a significant challenge for achieving adequate bioavailability and consistent exposure in animal models.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine for in vivo delivery. It offers a range of strategies and detailed protocols for oral, intravenous, and intraperitoneal administration, along with considerations for the analytical quantification of the compound in biological matrices. The causality behind experimental choices is explained to provide a deeper understanding of the formulation development process.

Predicted Physicochemical Properties and Formulation Challenges

A thorough understanding of the physicochemical properties of a new chemical entity is the cornerstone of rational formulation design. In the absence of extensive experimental data for 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine, we have compiled a table of predicted properties based on its chemical structure and data from structurally similar compounds.

PropertyPredicted Value/CharacteristicImplication for Formulation
Molecular Formula C₁₄H₁₈N₄
Molecular Weight 242.32 g/mol
LogP (o/w) 2.5 - 4.0Indicates high lipophilicity and likely poor aqueous solubility.
Aqueous Solubility < 0.1 mg/mLOral bioavailability will likely be dissolution rate-limited. IV formulations will require solubilization.
pKa (basic) 7.5 - 8.5 (piperazine nitrogen)The compound will be positively charged at physiological pH, which may influence solubility and permeability.
Melting Point > 150 °C (estimated)Suggests a stable crystalline solid, which may require significant energy to dissolve.

These predicted properties underscore the primary challenge for in vivo delivery: the compound's poor aqueous solubility. This necessitates the use of enabling formulation technologies to ensure adequate and reproducible exposure in preclinical studies.

Formulation Development Workflow

The following diagram illustrates a typical workflow for developing a suitable formulation for a poorly soluble compound like 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Screening cluster_2 Phase 3: Formulation Optimization & Analysis cluster_3 Phase 4: In Vivo Evaluation A Physicochemical Characterization (Solubility, LogP, pKa) B Solid-State Characterization (Polymorphism, Crystallinity) A->B C Select Route of Administration (Oral, IV, IP) D Screen Solubilizing Excipients & Vehicles (Co-solvents, Surfactants, Lipids, Cyclodextrins) C->D E Prepare Prototype Formulations (Solutions, Suspensions, Emulsions) D->E F Assess Formulation Stability (Physical & Chemical) E->F H Analytical Method Development (LC-MS/MS) E->H G In Vitro Characterization (Dissolution, Particle Size) F->G I Pharmacokinetic (PK) Study in Animal Model G->I J Evaluate Exposure, Bioavailability & Tolerability I->J

Caption: Formulation Development Workflow for Poorly Soluble Compounds.

Formulation Strategies and Protocols for In Vivo Delivery

The choice of administration route depends on the objective of the in vivo study. For early pharmacokinetic and efficacy screening, intraperitoneal or intravenous routes are often preferred to bypass absorption barriers. For later-stage preclinical studies, oral formulations are typically developed to mimic the intended clinical route of administration.

Oral Administration

Oral delivery of poorly soluble compounds is challenging due to the need for the drug to dissolve in the gastrointestinal fluids before it can be absorbed.

a) Strategy 1: Aqueous Suspension

For initial oral dosing, a simple suspension can be prepared. This approach is straightforward but may lead to variable absorption. The use of a wetting agent and a suspending agent is crucial to ensure dose uniformity.

Protocol for Oral Suspension (10 mg/mL)

  • Materials:

    • 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine

    • 0.5% (w/v) Tween® 80 in deionized water (wetting agent)

    • 0.5% (w/v) Carboxymethylcellulose (CMC) in deionized water (suspending agent)

    • Glass mortar and pestle

    • Stir plate and magnetic stir bar

    • Graduated cylinder and volumetric flasks

  • Procedure:

    • Weigh the required amount of 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine.

    • In the mortar, add a small volume of the 0.5% Tween® 80 solution to the powder to form a smooth paste. This step is critical to ensure the particles are adequately wetted and do not clump together.

    • Gradually add the 0.5% CMC solution to the paste while triturating with the pestle to form a uniform suspension.

    • Transfer the suspension to a volumetric flask and rinse the mortar and pestle with the remaining vehicle to ensure complete transfer of the compound.

    • Make up to the final volume with the 0.5% CMC solution.

    • Stir the suspension continuously on a stir plate before and during dose administration to maintain homogeneity.

b) Strategy 2: Self-Emulsifying Drug Delivery System (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This can significantly enhance the solubility and absorption of lipophilic drugs.

Protocol for a Simple SEDDS Formulation

  • Materials:

    • 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine

    • Labrafac™ Lipophile WL 1349 (medium-chain triglyceride, oil phase)

    • Kolliphor® EL (Cremophor® EL, surfactant)

    • Transcutol® HP (co-solvent)

    • Glass vial

    • Vortex mixer and water bath

  • Procedure:

    • Determine the solubility of the compound in individual excipients to select a suitable combination.

    • Prepare the SEDDS vehicle by mixing Labrafac™, Kolliphor® EL, and Transcutol® HP in a predetermined ratio (e.g., 30:40:30 v/v/v).

    • Add the required amount of 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine to the SEDDS vehicle in a glass vial.

    • Gently heat the mixture in a water bath (40-50 °C) and vortex until the compound is completely dissolved.

    • The resulting formulation should be a clear, homogenous solution that is then administered orally.

Intravenous Administration

For intravenous (IV) administration, the compound must be fully dissolved in a physiologically compatible vehicle to prevent embolism.

a) Strategy 1: Co-solvent System

A co-solvent system can be used to dissolve the compound for IV injection. The percentage of organic co-solvent should be kept to a minimum to avoid toxicity.

Protocol for IV Co-solvent Formulation (2 mg/mL)

  • Materials:

    • 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 400 (PEG400)

    • Saline (0.9% NaCl)

    • Sterile vials and filters (0.22 µm)

  • Procedure:

    • Weigh the required amount of the compound.

    • Dissolve the compound in a minimal amount of DMSO (e.g., 10% of the final volume).

    • Add PEG400 (e.g., 30% of the final volume) and vortex to mix.

    • Slowly add saline to the organic solution while vortexing to make up the final volume. The slow addition is crucial to prevent precipitation of the compound.

    • Visually inspect the final solution for any signs of precipitation.

    • Sterilize the formulation by filtering through a 0.22 µm syringe filter into a sterile vial.

b) Strategy 2: Cyclodextrin-Based Formulation

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in parenteral formulations.

Protocol for IV Cyclodextrin Formulation (2 mg/mL)

  • Materials:

    • 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Water for Injection (WFI)

    • Sterile vials and filters (0.22 µm)

  • Procedure:

    • Prepare a 20-40% (w/v) solution of HP-β-CD in WFI. The concentration of HP-β-CD may need to be optimized based on the required drug concentration.

    • Add the weighed compound to the HP-β-CD solution.

    • Sonicate or stir the mixture until the compound is completely dissolved. Gentle heating may be applied if necessary.

    • Once a clear solution is obtained, sterilize it by filtering through a 0.22 µm syringe filter into a sterile vial.

Intraperitoneal Administration

Intraperitoneal (IP) injection is a common route for preclinical studies. While it avoids the first-pass metabolism associated with oral dosing, the formulation still needs to be well-tolerated by the peritoneum.

Protocol for IP Formulation (5 mg/mL)

  • Materials:

    • 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine

    • DMSO

    • Kolliphor® HS 15 (Solutol® HS 15, non-ionic solubilizer and surfactant)

    • Saline (0.9% NaCl)

    • Sterile vials

  • Procedure:

    • Dissolve the compound in DMSO (e.g., 10% of the final volume).

    • Add Kolliphor® HS 15 (e.g., 20% of the final volume) and mix well.

    • Slowly add saline to the mixture while vortexing to reach the final volume.

    • The final formulation should be a clear solution or a stable microemulsion.

Analytical Methods for Quantification in Biological Matrices

Accurate quantification of 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine in plasma or tissue samples is essential for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity.

Outline of an LC-MS/MS Method

  • Sample Preparation: Protein precipitation with acetonitrile followed by centrifugation. This is a rapid and effective method for cleaning up plasma samples.

  • Chromatography: Reversed-phase chromatography using a C18 column with a gradient elution of mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode. Multiple reaction monitoring (MRM) would be used for quantification, monitoring a specific precursor-product ion transition for the parent compound and an internal standard.

ParameterTypical ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and separation for lipophilic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ESI and helps in peak shaping.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the compound from the column.
Flow Rate 0.4 mL/minStandard flow rate for this column dimension.
Injection Volume 5 µLA small volume is sufficient for sensitive detection.
Ionization Mode ESI PositiveThe basic nitrogen atoms in the piperazine and pyrazole rings are readily protonated.
MRM Transition To be determined by direct infusion of the compoundSpecific to the compound's fragmentation pattern.

Hypothetical Signaling Pathway

Given the structural motifs, 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine may interact with various biological targets. For instance, many pyrazole and piperazine-containing compounds are known to be kinase inhibitors. The diagram below illustrates a hypothetical signaling pathway that could be modulated by this compound.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) GF->Receptor PI3K PI3K Receptor->PI3K Phosphorylation Compound 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine Compound->Receptor Inhibition AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

The successful in vivo evaluation of 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine hinges on the development of appropriate formulations to overcome its predicted poor aqueous solubility. This guide provides a starting point for researchers by outlining several rational formulation strategies and detailed protocols for oral, intravenous, and intraperitoneal administration. It is imperative that each formulation is carefully prepared and characterized to ensure dose accuracy and reproducibility. The choice of formulation will depend on the specific goals of the in vivo study, and it may be necessary to screen several approaches to identify the optimal delivery system for this promising compound.

References

  • PubChem. (n.d.). 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. Retrieved from [Link]

  • Antunes, F. A., et al. (2018). Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. Pharmacology Biochemistry and Behavior, 175, 1-8. Retrieved from [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230.
  • Gould, S. (2015). Salt selection for basic drugs. International journal of pharmaceutics, 496(2), 912–922.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced drug delivery reviews, 59(7), 645–666.
  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European journal of pharmaceutical sciences, 29(3-4), 278–287.
  • Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International journal of pharmaceutics, 341(1-2), 1–19.
  • Boston University IACUC. (2021). Administration of Drugs and Experimental Compounds in Mice and Rats. Retrieved from [Link]

  • Turner, P. V., et al. (2011). Administration of substances to laboratory animals: considerations for vehicle selection and solute preparation.
  • Diehl, K. H., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of applied toxicology, 21(1), 15–23.
  • Gao, P., & Morozowich, W. (Eds.). (2016). Formulation and delivery of proteins and peptides. John Wiley & Sons.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Synthetic Side Reactions & Process Optimization Ticket ID: CHEM-SUP-8821 Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Structural Analysis

You are attempting to synthesize 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine . This scaffold is a critical pharmacophore in kinase inhibitors (e.g., JAK, Aurora kinase inhibitors) and resembles intermediates for drugs like Teneligliptin.

The "Tautomer Trap" (Critical Pre-read): Before troubleshooting, verify your nomenclature. The 1H-pyrazol-5-yl group contains an unsubstituted nitrogen.[1] In solution, 3-substituted and 5-substituted 1H-pyrazoles are tautomers and often indistinguishable or exist in rapid equilibrium.

  • Implication: Unless you introduce a protecting group (PG) on the nitrogen, "regioselectivity" at the pyrazole ring during synthesis refers to C-coupling (C3/C5 vs C4), not N1 vs N2.

Route A: Suzuki-Miyaura Cross-Coupling

Strategy: Coupling 4-(4-methylpiperazin-1-yl)phenylboronic acid (or ester) with a 3(5)-halopyrazole.[1]

Critical Issue: Catalyst Poisoning & Protodeboronation

Symptom: Reaction stalls at <50% conversion; adding more catalyst has diminishing returns.[1] Root Cause: The free N-H of the pyrazole and the basic nitrogens of the piperazine coordinate to the Palladium (Pd) center, displacing phosphine ligands and forming an inactive "Pd-black" or stable bis-ligated complex.[1]

Troubleshooting Guide
SymptomDiagnosisCorrective Action
Stalled Conversion Pd-Poisoning: The pyrazole N-H is deprotonating and binding to Pd(II).[1]Protocol Adjustment: Use a protected pyrazole (e.g., THP, SEM, or Boc). If "protecting-group-free" is required, increase catalyst loading to 5 mol% and use bulky, electron-rich ligands like XPhos or SPhos which resist displacement.
Formation of Benzene Analog Protodeboronation: The C-B bond breaks before C-C bond formation.[1][2]pH Control: Avoid strong bases (NaOH) in aqueous media.[1] Switch to anhydrous conditions: K₃PO₄ / Dioxane or use the boronic ester (pinacol) instead of the free acid.
Homocoupling (Biaryl) Oxidative Coupling: Oxygen ingress.[1]Degassing: Sparge solvents with Argon for 20 mins before adding Pd.
Visualizing the Failure Mode

The following diagram illustrates how the unprotected pyrazole diverts the catalytic cycle.

Suzuki_Poisoning cluster_cycle Standard Catalytic Cycle cluster_poison The 'Azole' Trap Pd0 Pd(0)-L2 Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet Ar'-B(OH)2 + Base PdPoison Pd(II)-Azole Complex (Catalytically Dead) OxAdd->PdPoison Interception RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 FreePy Unprotected Pyrazole (Free NH) FreePy->PdPoison Coordination (Displaces Ligand) caption Figure 1: Mechanism of Pd-Catalyst Poisoning by Unprotected Pyrazoles

Route B: De Novo Cyclization (Enaminone Route)

Strategy: Condensation of a dimethylamino-enone precursor with hydrazine hydrate.[1] This is often preferred for scale-up to avoid expensive Pd catalysts.

Critical Issue: Regioisomerism & Incomplete Cyclization

Symptom: LCMS shows a mass corresponding to "M+18" (intermediate) or formation of an insoluble precipitate that isn't product.[1]

Technical FAQ

Q: I see two peaks with the same mass in LCMS. Is this the 3-isomer vs 5-isomer?

  • A: If you are using hydrazine hydrate (

    
    ), No.  The product is a tautomeric 1H-pyrazole.[1] The two peaks are likely the target pyrazole  and a regioisomeric impurity  derived from the enaminone precursor if the piperazine ring was attached asymmetrically. However, if you used methylhydrazine, then yes, you have formed distinct N-methyl regioisomers (1,3- vs 1,5-dimethyl).
    

Q: The reaction solidifies, but yield is low.

  • A: This is the "Azine Trap."[1] Hydrazine is bifunctional. If you have excess ketone precursor, one hydrazine molecule can react with two ketone molecules, forming an azine (

    
    ).
    
    • Fix: Always add the enaminone solution slowly into a solution of excess hydrazine (inverse addition) to favor cyclization over dimerization.

Optimized Protocol: Enaminone Cyclization
  • Precursor Synthesis: React 1-(4-(4-methylpiperazin-1-yl)phenyl)ethan-1-one with DMF-DMA (Dimethylformamide dimethyl acetal) at reflux.[1]

    • Checkpoint: Ensure complete conversion to the enaminone (bright yellow solid/oil).

  • Cyclization:

    • Dissolve enaminone in Ethanol (0.5 M).

    • Cool to 0°C.

    • Add Hydrazine Hydrate (1.5 - 2.0 equiv).

    • Allow to warm to RT, then heat to 60°C for 2 hours.

  • Workup: Evaporate ethanol. The 1H-pyrazole often precipitates upon adding water.[1]

Route C: Buchwald-Hartwig Amination

Strategy: Reacting 1-methylpiperazine with 4-(halophenyl)-1H-pyrazole.[1]

Critical Issue: Hydrodehalogenation

Symptom: You isolate the de-halogenated phenyl pyrazole (reduced starting material) instead of the aminated product. Mechanism:


-hydride elimination from the piperazine or the ligand, followed by reductive elimination of Ar-H.[1]
Troubleshooting Matrix
VariableRecommendationScientific Rationale
Base NaOtBu or LiHMDS Strong bases facilitate amine binding.[1] Avoid weak bases like Carbonate which are too slow for bulky secondary amines.
Solvent Toluene or Dioxane Avoid DMF/DMAc if hydrodehalogenation is observed (these can act as hydride sources).
Ligand RuPhos or BrettPhos These ligands are specifically engineered for secondary amines to prevent

-hydride elimination.[1]

Purification & Stability Guide

The "Pink Product" Phenomenon

Issue: Your white solid turns pink/brown upon exposure to air.[1] Cause: Oxidation of the piperazine nitrogen to the N-oxide or trace Palladium oxidation. Solution:

  • Pd Removal: Use a scavenger resin (e.g., SiliaMetS® Thiol) or wash the organic layer with aqueous N-acetylcysteine.

  • Storage: Store the free base under Nitrogen/Argon at -20°C. For bench stability, convert it to the HCl or Tosylate salt immediately after isolation.

Solubility Data (for HPLC Method Development)
SolventSolubility (Free Base)Notes
Water Low (< 1 mg/mL)pH dependent.[1] Soluble at pH < 4.
DMSO High (> 50 mg/mL)Recommended for stock solutions.[1]
Methanol ModerateGood for recrystallization.[1]
DCM HighPreferred extraction solvent.[1]

References

  • Suzuki-Miyaura Coupling of Unprotected Nitrogen-Rich Heterocycles

    • Billingsley, K., & Buchwald, S. L. (2008). "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles."[1][3] Journal of the American Chemical Society.[4][5]

    • (Demonstrates use of SPhos/XPhos to overcome azole poisoning).

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation."[4] Journal of the American Chemical Society.[4][5]

  • Piperazine Scaffold Synthesis (Teneligliptin Analogues)

    • Yoshida, T., et al. (2012). "Discovery and preclinical profile of teneligliptin...: A highly potent, selective, long-lasting and orally active dipeptidyl peptidase IV inhibitor." Bioorganic & Medicinal Chemistry.
    • (Provides concrete experimental details for the phenyl-pyrazole-piperazine core).[1]

  • Buchwald-Hartwig Troubleshooting

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.

Sources

Stability problems with 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine. This guide is designed for researchers, scientists, and drug development professionals to address potential stability challenges encountered when working with this compound in solution. By understanding the underlying chemical principles, you can proactively mitigate degradation and ensure the integrity of your experiments.

I. Troubleshooting Guide: Diagnosing and Resolving Instability

This section addresses common problems observed when solutions of 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine show signs of degradation, such as discoloration, precipitation, or the appearance of unexpected peaks in analytical chromatograms.

Q1: My solution of the compound has turned yellow/brown. What is the likely cause and how can I prevent it?

A1: Discoloration is often an indicator of oxidative degradation or photodecomposition. The arylpiperazine and pyrazole moieties can be susceptible to oxidation, which can be accelerated by exposure to light, atmospheric oxygen, and the presence of trace metal ions.[1][2][3]

Immediate Actions:

  • Protect from Light: Immediately wrap your sample container in aluminum foil or use an amber vial to prevent further photodegradation.

  • Inert Atmosphere: If possible, purge the headspace of your solution with an inert gas like argon or nitrogen to displace oxygen.

Troubleshooting Protocol:

  • Solvent Purity Check: Ensure you are using high-purity, peroxide-free solvents. Older ethers or other susceptible solvents can contain peroxides that initiate oxidation.

  • Chelating Agents: If metal ion contamination is suspected (e.g., from spatulas, glassware, or reagents), consider adding a small amount of a chelating agent like EDTA to your buffer or solvent system. Copper ions, in particular, have been shown to catalyze piperazine oxidation.[2]

  • Antioxidants: For aqueous solutions, the addition of antioxidants might be beneficial, but this should be tested for compatibility with your experimental system.

  • Storage Conditions: Store stock solutions at -20°C or -80°C under an inert atmosphere and protected from light.

Q2: I'm observing new peaks in my HPLC/LC-MS analysis over time. What are these and how do I identify them?

A2: The appearance of new peaks strongly suggests compound degradation. Based on the structure of 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine, several degradation pathways are plausible. The most common degradation pathways for related structures involve oxidation and N-dealkylation.[4][5]

Potential Degradation Products:

  • N-Oxides: The nitrogen atoms in the piperazine ring are susceptible to oxidation, forming N-oxides. The tertiary amine (N-methyl) is particularly prone to this.[6]

  • Hydroxylated Species: Oxidation of the aromatic rings can lead to the formation of hydroxylated byproducts.[5]

  • N-dealkylation Products: The methyl group on the piperazine nitrogen can be cleaved, resulting in 1-[4-(1H-pyrazol-5-yl)phenyl]piperazine.[5]

  • Piperazine Ring Opening: Under harsh acidic or oxidative conditions, the piperazine ring itself could potentially undergo cleavage.

Workflow for Degradation Product Analysis:

To confidently identify these new peaks, a forced degradation study is recommended. This involves intentionally stressing the compound under various conditions to generate and identify potential degradation products.[7][8]

G cluster_0 Forced Degradation Workflow cluster_1 Stress Conditions start Prepare 1 mg/mL Solution of Compound stress Expose Aliquots to Stress Conditions start->stress acid Acidic (0.1M HCl, 60°C) stress->acid base Basic (0.1M NaOH, 60°C) stress->base oxidative Oxidative (3% H2O2, RT) stress->oxidative thermal Thermal (Solid, 80°C) stress->thermal photo Photolytic (UV/Vis Light) stress->photo analyze Analyze by LC-MS/MS at Time Points acid->analyze base->analyze oxidative->analyze thermal->analyze photo->analyze identify Characterize Degradation Products (Mass Spectrometry) analyze->identify pathway Elucidate Degradation Pathways identify->pathway

Caption: Workflow for a forced degradation study.

Q3: My compound is precipitating out of my aqueous buffer solution. What's causing this and how can I improve its solubility?

A3: 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine is a basic compound due to the nitrogen atoms in the piperazine and pyrazole rings.[9][10] Its solubility in aqueous media is highly pH-dependent. In neutral or basic solutions, the compound will be in its less soluble free-base form.

Troubleshooting pH and Solubility:

  • Measure the pH: Check the pH of your final solution. If it is neutral or basic, precipitation is likely.

  • Acidify the Solution: The compound's solubility should increase significantly in acidic conditions due to the formation of a more soluble salt.[11] Try preparing your solution in a buffer with a pH below the pKa of the piperazine and pyrazole nitrogens. A good starting point would be a buffer in the pH 4-6 range.

  • Use of Co-solvents: If adjusting the pH is not possible for your experiment, consider the use of a small percentage of an organic co-solvent like DMSO, DMF, or ethanol to increase solubility. However, always check the tolerance of your assay for these solvents.

Caption: pH effect on compound solubility.

II. Frequently Asked Questions (FAQs)

Storage and Handling
  • Q: How should I store the solid compound?

    • A: Store the solid material in a tightly sealed container at 2-8°C, protected from light and moisture. For long-term storage, -20°C is recommended.

  • Q: What is the best solvent for making a stock solution?

    • A: DMSO is a common choice for creating high-concentration stock solutions due to its excellent solvating power.[11] However, be aware that compounds can degrade in DMSO over extended periods at room temperature.[11] For aqueous experiments, prepare a high-concentration stock in DMSO and then dilute it into your acidic aqueous buffer immediately before use.

  • Q: How stable are stock solutions in DMSO?

    • A: While many compounds are stable for months when stored at -20°C in DMSO, it is best practice to prepare fresh dilutions from the stock for each experiment. Avoid repeated freeze-thaw cycles, as this can introduce moisture and potentially lead to degradation.[12] If you need to use a stock solution multiple times, aliquot it into single-use vials after the initial preparation.

Experimental Best Practices
  • Q: What type of container should I use?

    • A: Use clear glass vials for initial solubility tests. For storage, amber glass or polypropylene vials are recommended to protect against light. Ensure containers are clean and free of any residues that could catalyze degradation.

  • Q: At what point in my workflow should I prepare the solution?

    • A: Prepare working solutions fresh for each experiment. Avoid preparing large batches of dilute aqueous solutions and storing them for extended periods, even at 4°C, as hydrolysis and oxidation can still occur.

  • Q: How can I monitor the stability of my compound during an experiment?

    • A: If your experiment runs for an extended period, it is good practice to include a "time-zero" and "time-final" analytical sample. Analyze these by HPLC or LC-MS to confirm that the compound has not degraded significantly over the course of the experiment.

III. Data and Protocols

Table 1: Recommended Solvents and Storage Conditions
Solution TypeSolventRecommended TemperatureMaximum DurationKey Considerations
Solid Compound N/A2-8°C (Short-term)-20°C (Long-term)YearsProtect from light and moisture.
High-Concentration Stock DMSO-20°C or -80°CMonths (Aliquot)Use anhydrous DMSO. Aliquot to avoid freeze-thaw cycles.
Aqueous Working Solution Acidic Buffer (pH 4-6)2-8°C< 24 hoursPrepare fresh daily. Protect from light.
Aqueous Working Solution with Co-solvent Aqueous Buffer + <5% DMSO/Ethanol2-8°C< 24 hoursConfirm co-solvent compatibility with the assay.
Protocol: Basic Stability Assessment in Aqueous Buffer

This protocol allows for a quick assessment of the compound's stability in your experimental buffer.

  • Preparation:

    • Prepare a 10 mM stock solution of the compound in DMSO.

    • Prepare your aqueous experimental buffer. A control buffer (e.g., pH 7.4) and an acidic buffer (e.g., pH 5.0) are recommended for comparison.

  • Incubation:

    • Dilute the DMSO stock into each buffer to a final concentration of 100 µM.

    • Immediately take a "time-zero" sample from each solution and prepare it for HPLC analysis (e.g., by quenching with an equal volume of acetonitrile).

    • Divide the remaining solutions into two sets: one to be kept at room temperature on the benchtop (exposed to light) and another wrapped in foil in the dark.

    • Take samples at various time points (e.g., 1, 4, 8, and 24 hours).

  • Analysis:

    • Analyze all samples by a suitable reverse-phase HPLC method.

    • Monitor the peak area of the parent compound. A decrease of >5-10% in peak area relative to the time-zero sample indicates instability under those conditions.

    • Observe the chromatogram for the appearance of new peaks, which correspond to degradation products.

IV. References

  • Sidique, S., Shiryaev, S. A., Ratnikov, B. I., Herath, A., Sua, Y., Strongin, A. Y., & Cosford, N. D. P. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 19(19), 5773–5777. [Link]

  • Sidique, S., et al. (2009). Structure–activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. SciSpace. [Link]

  • Unknown Author. (n.d.). Accelerated Stability Testing. SlideShare. [Link]

  • Unknown Author. (n.g.). Pharma Stability: Troubleshooting & Pitfalls. Simplicable. [Link]

  • Mali, D., Gaikwad, D., Jadhav, N., & Kisan, B. (n.d.). Accelerated stability study protocol. ResearchGate. [Link]

  • Egyptian Drug Authority. (n.d.). Stability Study Protocol. [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Chen, E. (n.d.). Mitigation methods for piperazine oxidation in post-combustion carbon capture. UT Electronic Theses and Dissertations. [Link]

  • Freeman, S. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. UT Electronic Theses and Dissertations. [Link]

  • Nishikiori, R., et al. (2019). Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. Photochemical & Photobiological Sciences, 18(1), 183-190. [Link]

  • Unknown Author. (2025). What are the electrochemical properties of N - methylpiperazine?. Blog. [Link]

  • Ammar, A. (n.d.). Oxidative degradation of piperazine in the absorption of carbon dioxide. University of Regina. [Link]

  • Sobańska, K., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Journal of Analytical & Pharmaceutical Research, 8(1). [Link]

  • Jensen, L. K., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 124(52), 10994-11009. [Link]

  • Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1177-1202. [Link]

  • Unknown Author. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. [Link]

  • Le-Bac, C. N., et al. (2019). Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. Journal of Visualized Experiments, (146). [Link]

  • Kozlowski, M. C., et al. (2002). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 7(1), 71-75. [Link]

  • Antia, U., Tingle, M., & Russell, B. R. (n.d.). Chemical structures of piperazine-based drugs commonly encountered in 'party pill' preparations. ResearchGate. [Link]

  • Pharmaceutical Technology Editors. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology, 43(10), 26-29. [Link]

  • Morales-delaRosa, S., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(21), 7578. [Link]

  • Coldham, I., et al. (2023). Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. Organic Letters, 25(6), 987-991. [Link]

  • Wikipedia contributors. (n.d.). Piperazine. Wikipedia. [Link]

  • Wikipedia contributors. (n.d.). Phenylpiperazine. Wikipedia. [Link]

  • ArtMolecule. (n.d.). Impurities and Degradation products. [Link]

  • Tzankova, D., Peikova, L., & Georgieva, M. (n.d.). Preliminary Determination of Hydrolytic Stability of a Pyrrole-Based Hydrazide and Its Hydrazone. Amanote Research. [Link]

  • Satała, G., et al. (2022). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 27(15), 4983. [Link]

  • Al-Ostath, R. A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10. [Link]

  • Caccia, S. (2007). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. Current Drug Metabolism, 8(2), 115-128. [Link]

  • Al-Ghorbani, M., et al. (2020). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports, 10(1), 1-15. [Link]

  • Ioele, G., et al. (2010). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. International Journal of Pharmaceutics, 389(1-2), 176-182. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

Sources

Technical Support Center: Purification of 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-PUR-882 Assigned Specialist: Senior Application Scientist, Separation Technologies

Introduction: The "Amphiphilic Trap"

You are encountering difficulties with 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine because this molecule presents a "perfect storm" of purification challenges. It contains three distinct functional regions that often work against standard purification protocols:

  • The Basic Piperazine Tail: The

    
    -methyl piperazine is strongly basic (
    
    
    
    ), leading to severe tailing on acidic silica surfaces.
  • The Amphoteric Pyrazole Head: The pyrazole ring is a hydrogen-bond donor/acceptor and a known ligand for transition metals (Pd, Cu), making catalyst removal difficult.

  • The Lipophilic Phenyl Linker: This creates solubility issues in purely aqueous buffers but isn't lipophilic enough for easy crystallization from straight hydrocarbons.

This guide moves beyond standard protocols to address these specific molecular interactions.

Module 1: Chromatography Troubleshooting

Issue: Severe Tailing and Poor Resolution on Silica

Diagnosis: The basic nitrogen of the


-methyl piperazine is interacting with the acidic silanol groups (

) of the silica gel, acting as an ion-exchanger rather than a partition medium.
Protocol A: The "Amine-Blocked" Normal Phase

Do not rely on standard EtOAc/Hexane gradients. You must deactivate the silica surface.

  • Mobile Phase Modifier: Use Dichloromethane (DCM) / Methanol (MeOH) with 1% Triethylamine (TEA) or 1%

    
     .
    
    • Why: The amine modifier saturates the acidic silanol sites, allowing your product to elute based on polarity rather than ionic dragging.

  • Column Pre-treatment: Flush the silica column with 3 column volumes (CV) of the mobile phase containing the modifier before injection.

  • Gradient: Start at 98:2 DCM:MeOH (with 1% TEA) and ramp to 90:10.

Protocol B: The "Reverse Phase" Switch (Recommended for >98% Purity)

If normal phase fails, the pyrazole moiety's polarity makes this compound an excellent candidate for C18 Reverse Phase (RP) chromatography, provided pH is controlled.

  • Stationary Phase: C18 (carbon load >15%).

  • Mobile Phase A: Water + 0.1% Formic Acid (keeps the piperazine protonated and soluble).

  • Mobile Phase B: Acetonitrile (ACN).

  • Logic: At low pH, the molecule is cationic. It will elute sharply without the secondary interactions seen on silica.

Visualization: Chromatography Decision Tree

ChromatographyLogic Start Start: Crude Mixture CheckSol Is it soluble in DCM? Start->CheckSol Silica Normal Phase Silica CheckSol->Silica Yes SwitchRP Switch to Reverse Phase (C18) CheckSol->SwitchRP No / Poor Tailing Is Tailing Observed? Silica->Tailing AddMod Add 1% Et3N or NH4OH Tailing->AddMod Yes Tailing->SwitchRP Severe Buffer Use H2O + 0.1% Formic Acid SwitchRP->Buffer

Figure 1: Decision matrix for selecting the optimal stationary phase based on solubility and peak shape.

Module 2: Palladium Removal (The Pyrazole Problem)

Issue: High Pd Residuals (>1000 ppm) after Coupling

Diagnosis: Pyrazoles are excellent ligands for Palladium (Pd). They bind Pd species tightly, often resisting standard Celite filtration or aqueous washes.

The "Thiol-Scavenge" Protocol

Activated carbon is often ineffective here because the Pyrazole-Pd bond is stronger than the Carbon-Pd adsorption. You need a chemical scavenger .

  • Dissolution: Dissolve crude (10 g) in THF or MeOH (100 mL).

  • Scavenger Addition: Add SiliaMetS® Thiol or MP-TMT resin (3-4 equivalents relative to expected Pd content).

    • Note: Thiol (SH) groups have a higher affinity for Pd than the pyrazole nitrogen.

  • Incubation: Stir at 50°C for 4 hours . (Heat is crucial to overcome the kinetic barrier of ligand exchange).

  • Filtration: Filter through a 0.45

    
     pad.[1]
    
  • Validation: Test a small aliquot with a colorimetric Pd spot test or ICP-MS before proceeding to crystallization.

Scavenger TypeAffinity MechanismRecommended For
Celite Physical filtrationInsoluble Pd black only (Ineffective here)
Activated Carbon AdsorptionGeneral impurities, weak Pd binding
Silica-Thiol (SH) Chelation (High Affinity)Best for Pyrazoles/Amines
EDTA Wash Chelation (Aqueous)Only if compound is water-insoluble

Module 3: Crystallization & Salt Formation

Issue: Oiling Out / Amorphous Solid

Diagnosis: The free base has a low melting point or is trapping solvent. The "1-methyl-4-phenylpiperazine" core often resists crystallization as a free base.

Protocol: The "Fumarate/HCl" Salt Switch

Converting the oily free base into a salt is the most reliable method to obtain a solid.

  • Solvent Selection: Dissolve the oil in a minimum amount of Isopropanol (IPA) or Ethanol (EtOH) . Avoid DCM.

  • Acid Addition:

    • Option A (HCl): Add 2.2 equivalents of 4M HCl in Dioxane. (Expect the di-HCl salt).[2][3]

    • Option B (Fumaric Acid): Add 1.0 equivalent of Fumaric acid dissolved in hot EtOH. (Milder, often yields better crystals).

  • Induction: Heat to reflux until clear, then cool slowly to room temperature.

  • Anti-solvent: If no crystals form, add Diethyl Ether or MTBE dropwise until the solution turns slightly cloudy.

  • Aging: Stir slowly for 2 hours. The oil should harden into a filterable solid.

Visualization: Salt Formation Workflow

SaltLogic Oil Oily Free Base Solvent Dissolve in IPA/EtOH Oil->Solvent Acid Add Acid (HCl or Fumaric) Solvent->Acid Heat Reflux -> Slow Cool Acid->Heat Solid Crystalline Salt Heat->Solid

Figure 2: Workflow for converting the amorphous free base into a stable crystalline salt.

Frequently Asked Questions (FAQs)

Q: Why does my compound turn pink/brown on the shelf? A: Piperazines are prone to oxidation to form N-oxides , especially at the


-methyl position.
  • Fix: Store the compound as a salt (HCl/Fumarate) under Argon at -20°C. The salt form locks the nitrogen lone pair, preventing oxidation.

Q: Can I use water for the workup? A: Only if you control the pH.

  • pH < 4: The piperazine is protonated and stays in the water layer (Loss of product!).

  • pH > 10: The compound is neutral and extracts into DCM/EtOAc.

  • Warning: The pyrazole

    
     is acidic (
    
    
    
    ). Avoid extremely high pH (>13) during extraction to prevent deprotonation of the pyrazole, which would push it back into the water layer.

Q: I see a "double spot" on TLC. Is it an impurity? A: Likely not. This is often Protostropic Tautomerism of the pyrazole ring (1H vs 2H position).

  • Test: Run the TLC with a drop of TEA. If the spots merge or the ratio changes, it is tautomerism, not an impurity.

References

  • Biotage. (2023).[4] How to Remove Palladium in three easy steps. Retrieved from .

  • ChemicalBook. (2024). 1-Phenylpiperazine Properties and pKa Data. Retrieved from .

  • BenchChem. (2025).[5][6][7] Technical Support Center: Purification of Piperazine-Containing Compounds. Retrieved from .

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 200991, 1-Methyl-4-phenylpiperazine. Retrieved from .

  • ResearchGate. (2019). Solvents for Recrystallization of Phenylpiperazine Derivatives. Retrieved from .

Sources

Troubleshooting 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine. As this is a novel chemical probe, this document is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting its use in biological assays. The guidance provided herein is built upon established principles for validating and utilizing small molecule inhibitors and draws from extensive experience with related chemical scaffolds.[1][2][3]

The core structure, featuring pyrazole and piperazine moieties, is common in many kinase inhibitors.[4][5][6][7] Therefore, the challenges and solutions presented are grounded in the well-understood behavior of this compound class in biological systems.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered when working with a new small molecule like 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine.

Q1: What is the best solvent for dissolving 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine?

A1: For initial stock solutions, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[8] Most organic small molecules exhibit good solubility in DMSO.[8] However, it's crucial to be aware that some compounds can degrade in DMSO over time, and the presence of moisture can accelerate this process.[8][9]

  • Best Practice: Prepare a high-concentration stock (e.g., 10-50 mM) in anhydrous DMSO. Aliquot into smaller volumes for single-use to avoid repeated freeze-thaw cycles and moisture contamination. Store at -20°C or -80°C as recommended on the datasheet.

Q2: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer or cell culture media. What should I do?

A2: This is a very common issue known as "precipitation upon dilution" and occurs because the compound is much less soluble in aqueous solutions than in DMSO.[10][11] The key is to ensure the final concentration of DMSO in your assay is low enough to be tolerated by your cells or enzyme, typically ≤0.5%, while keeping the compound in solution.[8]

Troubleshooting Steps:

  • Serial Dilutions in DMSO: Do not dilute your high-concentration DMSO stock directly into the aqueous buffer.[8] Instead, perform serial dilutions in DMSO first to get closer to your final desired concentration.[8]

  • Final Dilution: Add the final, diluted DMSO stock to your aqueous buffer with vigorous mixing or vortexing. The final DMSO concentration should be kept to a minimum, ideally below 0.1% for cellular assays.[8]

  • Use of Excipients: If precipitation persists, consider the use of solubilizing agents or co-solvents in your final buffer, such as low concentrations of Pluronic F-68 or PEG. However, you must validate that these excipients do not interfere with your assay.

Q3: I'm not seeing any activity in my assay. Is the compound inactive?

A3: Lack of activity can stem from multiple sources, not just the inherent properties of the compound. Before concluding inactivity, a systematic validation is required.[1][12]

Initial Checklist:

  • Compound Integrity: Has the compound been stored correctly? Could it have degraded?

  • Solubility: Are you certain the compound is in solution at the tested concentrations? Visually inspect for any precipitate.

  • Assay Validity: Does your assay have a robust positive control that is working as expected?

  • Concentration Range: Are you testing a sufficiently broad range of concentrations? For a novel compound, testing up to 10-50 µM is a reasonable starting point.

Q4: How do I determine the IC50 value of this compound?

A4: The IC50 (half-maximal inhibitory concentration) is a measure of the potency of an inhibitor.[13][14][15] It is determined by performing a dose-response experiment.

General Procedure:

  • Dose Selection: Prepare a series of dilutions of the compound, typically using a 2-fold or 3-fold dilution series over a wide concentration range (e.g., from 1 nM to 100 µM).

  • Assay Performance: Run your biological assay with these different concentrations. Include appropriate controls (e.g., no inhibitor for 0% inhibition, and a known inhibitor or background control for 100% inhibition).

  • Data Analysis: Plot the assay response against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., a four-parameter logistic equation) to determine the IC50 value.[13][14][16] Software like GraphPad Prism is commonly used for this analysis.[16]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed guidance for more complex experimental issues.

Guide 1: Inconsistent IC50 Values or Poor Dose-Response Curves

Inconsistent IC50 values or shallow/flat dose-response curves are common hurdles. This often points to issues with the compound's behavior in the assay or with the assay itself.

Potential Causes & Solutions:

Potential Cause Explanation & Causality Recommended Action
Compound Aggregation At higher concentrations, hydrophobic compounds can form aggregates that non-specifically inhibit enzymes or interfere with assay readouts, leading to a steep, non-stoichiometric dose-response. This is a form of assay interference.[17]Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregates. If the IC50 value significantly increases in the presence of the detergent, aggregation was likely a contributing factor.
Assay Interference The compound may interfere with the detection method (e.g., fluorescence quenching/enhancement, luciferase inhibition). This is particularly common in high-throughput screening.[17][18]Run a counterscreen where the compound is tested against the assay components in the absence of the biological target. For example, in a luciferase-based assay, test the compound's effect on purified luciferase enzyme.
Low Solubility Limit The compound may be precipitating at the higher concentrations of your dose-response curve, leading to a plateau in activity that does not reach full inhibition.Determine the aqueous solubility of the compound. Do not test concentrations above this limit. If higher concentrations are needed, re-evaluate the buffer composition (pH, co-solvents).
Irreversible Inhibition If the compound is a covalent inhibitor, the IC50 value will be time-dependent. Pre-incubation time with the target protein will affect the apparent potency.Perform a time-dependency experiment. Pre-incubate the target with the inhibitor for varying amounts of time before initiating the reaction. A leftward shift in the IC50 curve with increased pre-incubation time suggests irreversible binding.
Guide 2: Discrepancy Between Biochemical and Cell-Based Assay Potency

It is common for a compound to be potent in a biochemical (enzyme) assay but much less potent in a cell-based assay.[12]

Potential Causes & Solutions:

Potential Cause Explanation & Causality Recommended Action
Poor Cell Permeability The compound may not efficiently cross the cell membrane to reach its intracellular target.Assess cell permeability using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA). If permeability is low, chemical modification of the scaffold may be necessary.
Efflux by Transporters The compound may be actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp).Test for efflux by co-incubating the compound with known efflux pump inhibitors (e.g., verapamil). A significant increase in cellular potency in the presence of an efflux inhibitor suggests the compound is a substrate for that transporter.
Intracellular Metabolism The compound may be rapidly metabolized by intracellular enzymes (e.g., cytochrome P450s) into an inactive form.Perform a metabolic stability assay using liver microsomes or cell lysates to determine the compound's half-life.
High Protein Binding In cell culture media containing serum, the compound can bind to proteins like albumin, reducing the free concentration available to enter cells and engage the target.Measure the fraction of compound bound to plasma proteins. The effective concentration in a cellular assay should be considered the free, unbound concentration.[19]
Target Engagement The compound may not be engaging its intended target within the complex cellular environment.Utilize a cellular target engagement assay, such as the Cellular Thermal Shift Assay (CETSA) or a NanoBRET™ assay, to confirm that the compound binds to its target in intact cells.[20]

Part 3: Essential Validation Protocols & Workflows

To ensure the data generated with 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine is reliable, a series of validation experiments are non-negotiable.[1][2] Small molecule probes must be rigorously characterized to link their biological effects to a specific target.[1][2][12]

Protocol 1: Orthogonal Target Validation Workflow

Observing a phenotype after treating cells with a compound is not sufficient to prove on-target activity. An orthogonal method is required to confirm that the observed effect is due to the modulation of the intended target.[1]

Step-by-Step Methodology:

  • Genetic Knockdown/Knockout:

    • Use RNA interference (siRNA, shRNA) or CRISPR/Cas9 to reduce or eliminate the expression of the target protein.[1]

    • Rationale: If the compound's effect is on-target, genetically depleting the target should phenocopy the effect of the compound.[1] For example, if the compound inhibits cell proliferation, knocking down the target protein should also inhibit proliferation.

  • Phenotypic Comparison:

    • Quantitatively compare the phenotype induced by the compound with the phenotype observed after genetic knockdown.

    • Expected Outcome: The phenotypes should be highly similar.

  • Rescue Experiment (for CRISPR knockout):

    • In the target knockout cells, introduce a version of the target protein that is resistant to the compound (e.g., via a point mutation in the binding site).

    • Rationale: If the compound's effect is on-target, the resistant version of the protein should "rescue" the phenotype, making the cells insensitive to the compound.

Workflow Diagram: Orthogonal Target Validation

G cluster_0 Compound Treatment cluster_1 Genetic Perturbation Compound Compound Phenotype_A Phenotype_A Compound->Phenotype_A Observe Comparison Compare Phenotypes Phenotype_A->Comparison siRNA_CRISPR siRNA / CRISPR Target_Knockdown Target_Knockdown siRNA_CRISPR->Target_Knockdown Induce Phenotype_B Phenotype_B Target_Knockdown->Phenotype_B Observe Phenotype_B->Comparison Conclusion On-Target Effect Confirmed Comparison->Conclusion Phenotypes Match?

Caption: Workflow for confirming on-target activity.

Protocol 2: Selectivity Profiling

No inhibitor is perfectly selective.[12] It is critical to understand the off-target activities of 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine, as these can confound experimental results.[1]

Step-by-Step Methodology:

  • In Vitro Kinase Panel Screen:

    • Submit the compound to a commercial service (e.g., Eurofins, Reaction Biology) for screening against a large panel of kinases (e.g., >400 kinases).

    • Rationale: This provides a broad view of the compound's selectivity profile across the kinome. The pyrazole and piperazine motifs are common in kinase inhibitors, making this an essential first step.[4][5]

    • Data Interpretation: Analyze the data to identify any off-target kinases that are inhibited with a potency close to that of the primary target. A high-quality probe should exhibit at least a 30-fold selectivity for the primary target over other kinases.[1]

  • Cell-Based Counterscreens:

    • Based on the kinase panel results, design cell-based assays to test whether the compound engages potent off-targets in a cellular context.

    • Example: If the compound inhibits Kinase X with high potency in vitro, find a cell line where a known pathway is dependent on Kinase X activity. Test if your compound perturbs that pathway.

  • Phenotypic Screening:

    • In some cases, unbiased phenotypic screening in a panel of cell lines can reveal unexpected off-target effects or provide clues about the compound's mechanism of action.[2]

Workflow Diagram: Selectivity Profiling

G Compound 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine Kinase_Panel Broad Kinase Panel (>400 kinases) Compound->Kinase_Panel Screen against Data_Analysis Analyze Potency & Selectivity Kinase_Panel->Data_Analysis Generate Data Primary_Target Primary Target Data_Analysis->Primary_Target Identify Off_Targets Off-Targets Data_Analysis->Off_Targets Identify Potent Final_Profile Comprehensive Selectivity Profile Primary_Target->Final_Profile Confirm Counterscreen Cell-Based Counterscreens Off_Targets->Counterscreen Validate in Counterscreen->Final_Profile Refine

Caption: Workflow for determining compound selectivity.

References

  • Chemical Probes Portal. (n.d.). Guidelines for characterization of probes to be used in animals. Retrieved from [Link]

  • Alto Predict. (2016, July 6). Best Practices for Chemical Probes. Retrieved from [Link]

  • Workman, P., & Collins, I. (2017). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research, 77(21), 5489-5495. Retrieved from [Link]

  • Brennan, P., & Rodriguez, S. V. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. In Royal Society of Chemistry (pp. 69-99).
  • European Federation for Medicinal Chemistry and Chemical Biology. (n.d.). Validating Chemical Probes. Retrieved from [Link]

  • Simon, G. M., & Cravatt, B. F. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 61-87. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Platypus Technologies. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Cuny, G. D., et al. (2018). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. ACS Omega, 3(12), 17745–17758. Retrieved from [Link]

  • Kirchmair, J., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry, 8, 388–406. Retrieved from [Link]

  • IC50's: An Approach to High-Throughput Drug Discovery. (n.d.). Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Assay Guidance Manual. (2015, September 18). Assay Interference by Chemical Reactivity. Retrieved from [Link]

  • Wager, T. T., et al. (2011). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 2(1), 20–24. Retrieved from [Link]

  • Sidorov, P., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(10), 2955. Retrieved from [Link]

  • GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined? Retrieved from [Link]

  • GraphPad. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. Retrieved from [Link]

  • Sanga, S., et al. (2020). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. Computational and Mathematical Methods in Medicine, 2020, 8813896. Retrieved from [Link]

  • ResearchGate. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Retrieved from [Link]

  • de Oliveira, R. B., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules, 26(16), 4983. Retrieved from [Link]

  • Kumar, A., et al. (2016). Current status of pyrazole and its biological activities. Journal of Parallel and Distributed Computing, 72(1), 1-14. Retrieved from [Link]

  • Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6825. Retrieved from [Link]

  • Gushchin, A. V., et al. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Pharmaceuticals, 15(11), 1340. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 15(26), 2379-2401. Retrieved from [Link]

  • Shan, G., et al. (2005). A small molecule enhances RNA interference and promotes microRNA processing. Nature Biotechnology, 23(8), 977-982. Retrieved from [Link]

  • El-Naggar, M., et al. (2021). Novel piperazine-chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 307-318. Retrieved from [Link]

  • Walayat, M. A., et al. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 42(6), 1756-1798. Retrieved from [Link]

  • Jackson, A. L., & Linsley, P. S. (2004). RNAi versus small molecules: different mechanisms and specificities can lead to different outcomes. Current Opinion in Chemical Biology, 8(4), 429-435. Retrieved from [Link]

Sources

Technical Support Center: Stability & Handling of 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical support guide for 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine .

Executive Summary

You are working with 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine , a heterocyclic scaffold common in kinase inhibitors and GPCR ligands. While the central phenyl linker offers steric stability, the molecule possesses two specific "soft spots" prone to degradation: the N-methylpiperazine moiety (susceptible to N-oxidation) and the 1H-pyrazole ring (susceptible to tautomeric shifts and protic interactions).

This guide provides an autonomous, self-validating system to prevent degradation, ensuring the integrity of your biological assays and analytical standards.

PART 1: Diagnostic Troubleshooting (Q&A)

Q1: My white powder has turned a faint yellow/beige after two weeks at 4°C. Is it still usable?

Diagnosis: Oxidative Degradation (N-Oxide Formation) Technical Insight: The tertiary amine in the


-methylpiperazine ring is electron-rich and prone to oxidation by atmospheric oxygen, forming the 

-oxide
impurity. This reaction is accelerated by trace moisture and light. The color change indicates the formation of conjugated degradation products (often trace diazo species or radical coupling products) alongside the colorless

-oxide. Action Plan:
  • Run LC-MS: Look for a peak at M+16 (Oxygen insertion).

  • Usability: If the impurity is <2%, it may be repurified. If >5%, discard, as

    
    -oxides can act as metabolic decoys in biological assays.
    
  • Prevention: Switch to Argon-backfilled storage (See Protocol A).

Q2: I see split peaks in my NMR/HPLC, but the mass is correct. Is the compound degrading?

Diagnosis: Annular Tautomerism (Not Degradation) Technical Insight: The 1H-pyrazol-5-yl group exists in dynamic equilibrium between the 1H- and 2H- tautomers. In slow-exchange solvents (like DMSO-


), this can appear as broadened or split peaks. This is an intrinsic property, not degradation.
Action Plan: 
  • Verification: Run the NMR at an elevated temperature (e.g., 50°C). If the peaks coalesce into sharp singlets, it is tautomerism.

  • Protocol Adjustment: Do not attempt to "purify" these isomers; they will re-equilibrate immediately. Treat the integration sum as the total compound.

Q3: The compound precipitated out of my DMSO stock solution upon freezing.

Diagnosis: Hygroscopic "Crash-Out" Technical Insight: DMSO is highly hygroscopic. If your stock solution absorbed water from the air, the solubility of the lipophilic phenyl-pyrazole core decreases drastically. Furthermore, water can facilitate proton exchange on the pyrazole, altering its solubility profile. Action Plan:

  • Recovery: Sonicate at 30°C. If it does not redissolve, add 10% Ethanol.

  • Prevention: Use single-use aliquots to prevent repeated freeze-thaw cycles which introduce atmospheric moisture.

PART 2: Degradation Pathways & Mechanisms

The following diagram illustrates the primary degradation vectors. The critical control points are the N-Methyl amine (Oxidation) and the Pyrazole Nitrogen (Acidity/Tautomerism).

DegradationPathways cluster_0 Critical Control Points Compound Target Molecule (Active) NOxide N-Oxide Impurity (M+16 Da) Compound->NOxide [O2] / Peroxides (Slow) Tautomer Pyrazole Tautomer (Equilibrium) Compound->Tautomer Protic Solvents (Fast) PhotoDeg Photolytic Byproducts Compound->PhotoDeg UV Light (254nm)

Caption: Figure 1. Primary stability threats. Red arrow indicates irreversible oxidation; dashed yellow arrow indicates reversible tautomerism.

PART 3: Validated Preservation Protocols

Protocol A: Long-Term Storage (Solid State)

Objective: Prevent oxidative yellowing and hydrolysis.

  • Container: Use amber borosilicate glass vials (Class 1 hydrolytic resistance).

  • Atmosphere: Displace headspace with Argon (heavier than air, provides better blanket than Nitrogen).

  • Temperature: Store at -20°C .

  • Desiccation: Store vials inside a secondary container (jar) containing active silica gel or molecular sieves.

    • Why? The pyrazole ring can act as a hydrogen bond donor, attracting moisture which catalyzes oxidation.

Protocol B: Solubilization & Stock Management

Objective: Prevent precipitation and solvent-mediated degradation.

Solvent Compatibility Table

SolventSolubilityStability RiskRecommendation
DMSO (Anhydrous) High (>50 mM)LowPreferred. Use for stock solutions.
Ethanol ModerateMediumGood for short-term biological dilution.
Water (Neutral) LowHighAvoid for storage. Pyrazole is hydrophobic.
Water (Acidic pH < 4) HighLowStable as salt (HCl), but avoid strong mineral acids long-term.

Step-by-Step Solubilization:

  • Weigh the compound in a low-humidity environment.

  • Add Anhydrous DMSO (grade ≥99.9%, water <50 ppm).

  • Vortex for 30 seconds.

  • Aliquot immediately into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Store aliquots at -80°C for up to 6 months.

PART 4: Scientific Rationale & Grounding

The N-Oxidation Mechanism

The


-methylpiperazine moiety is the structural analog of reagents used in the oxidation studies of cyclic amines. Research on 

-methylpiperidine derivatives demonstrates that the lone pair on the methylated nitrogen is sterically accessible and highly nucleophilic toward peroxides and singlet oxygen [1]. In the context of pharmaceutical impurities, this

-oxide formation is a known degradation pathway for piperazine-containing drugs like Rifampicin and Teneligliptin intermediates [2][3].
Pyrazole Tautomerism

The 1H-pyrazol-5-yl group is not static. In solution, the proton shuttles between


 and 

. This is crucial for binding affinity; however, analytical chemists often mistake this rapid equilibrium for impurities. X-ray crystallography of similar phenyl-pyrazole-piperazine analogs confirms that the solid-state conformation is stabilized by hydrogen bonding, but this breaks down in solution [4].
References
  • Shvo, Y.[1][2][3] & Kaufman, E.D. (1972).[2] Configurational and conformational analysis of cyclic amine oxides. Tetrahedron.[2] [2]

  • Solis-Adame, M. et al. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products. MDPI.

  • Google Patents. (2015). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine (Teneligliptin Intermediate).[4] WO2015063709A1.

  • Narayana, B. et al. (2013).[5] 3-Methyl-5-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde. IUCrData.

Sources

Validation & Comparative

Cross-validation of analytical methods for 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Class: Aryl-piperazine / Pyrazole derivative Primary Application: Key intermediate for c-Met kinase inhibitors (e.g., Tepotinib analogs) and psychotropic agents.[1][2] Analytical Challenge: The molecule contains a basic piperazine moiety (


) and an amphoteric pyrazole ring.[1] This combination frequently leads to severe peak tailing on standard silica-based columns due to secondary silanol interactions. Furthermore, the potential for trace hydrazine impurities (from synthesis) requires high-sensitivity detection beyond standard UV capabilities.[1][3]

This guide objectively compares High-Performance Liquid Chromatography with UV Detection (HPLC-UV) against Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) .[1] It provides a validated analytical framework compliant with ICH Q2(R2) guidelines.

Part 1: Physicochemical Context & Method Selection

Understanding the molecule is the prerequisite for method selection.[1][3]

PropertyValue (Est.)Analytical Implication
Basicity (

)
~9.2 (Piperazine N)Requires either low pH (<3.[1][2]0) mobile phases to protonate the amine or high pH (>9.[1][3]0) to suppress silanol ionization.[1][3]
Lipophilicity (LogP) ~2.5 - 3.0Retains well on C18/C8 stationary phases; amenable to Reversed-Phase Chromatography (RPC).[1][2]
Chromophore Phenyl-Pyrazole conjugationStrong UV absorption at

nm; secondary band at ~280 nm.[1]
Solubility High in MeOH/DMSO; Low in waterSample diluents must contain at least 50% organic solvent to prevent precipitation in the injector.[1][3]
Analytical Decision Matrix

The following decision tree illustrates when to deploy each methodology based on the analytical objective (Assay vs. Impurity Profiling).

DecisionMatrix Start Analytical Objective Purity Routine QC / Purity (>98%) Start->Purity Trace Genotoxic Impurities / Metabolites (<0.1%) Start->Trace HPLC Method A: HPLC-UV (Stability Indicating) Purity->HPLC Cost-effective, Robust LCMS Method B: UHPLC-MS/MS (High Sensitivity) Trace->LCMS Specificity required Result1 Release Testing HPLC->Result1 Assay % w/w Result2 Safety/Tox Assessment LCMS->Result2 PPM Level Quantitation

Figure 1: Decision matrix for selecting the appropriate analytical platform based on sensitivity requirements.

Part 2: Detailed Experimental Protocols

Method A: HPLC-UV (The "Workhorse" for QC)

Objective: Routine assay, purity determination, and stability testing.[1][2][3] Rationale: The use of Trifluoroacetic Acid (TFA) as an ion-pairing agent is critical here.[1] It masks free silanols on the column and pairs with the basic piperazine nitrogen, sharpening the peak shape significantly compared to standard phosphate buffers.[1][3]

  • Instrument: Agilent 1260 Infinity II or Waters Alliance e2695.[1]

  • Column: Agilent Zorbax Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm) or equivalent end-capped C18.[1]

  • Mobile Phase A: 0.1% TFA in Water (v/v).[1][3][4]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[1][4][5]

  • Detection: UV at 254 nm (Reference: 360 nm).[1][3]

  • Column Temp: 30°C.

  • Injection Vol: 10 µL.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
15.0 10 90
20.0 10 90
20.1 90 10

| 25.0 | 90 | 10 |[1][2]

Self-Validating System Suitability (SST):

  • Tailing Factor (

    
    ):  Must be < 1.5 (Critical for piperazine derivatives).
    
  • Resolution (

    
    ):  > 2.0 between the main peak and the nearest synthesis impurity (often the des-methyl precursor).[1][3]
    
Method B: UHPLC-MS/MS (The "Specialist" for Trace Analysis)

Objective: Quantitation of potential genotoxic impurities (e.g., hydrazine precursors) and structural confirmation.[1][2][3] Rationale: TFA suppresses ionization in Mass Spectrometry.[1][2] Therefore, we switch to Formic Acid/Ammonium Formate, utilizing a Charged Surface Hybrid (CSH) column to maintain peak shape without strong ion-pairing agents.[1][3]

  • Instrument: Waters ACQUITY UPLC H-Class with Xevo TQ-S Micro.

  • Column: Waters ACQUITY UPLC CSH C18 (100 mm × 2.1 mm, 1.7 µm).[1][3]

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][5]

  • Flow Rate: 0.4 mL/min.[1]

  • Ionization: ESI Positive Mode (M+H)+.

  • MRM Transition:

    
     (Quantifier), 
    
    
    
    (Qualifier) [Note: Transitions based on fragmentation of phenyl-piperazine bond].

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
5.0 5 95
7.0 5 95
7.1 95 5

| 10.0 | 95 | 5 |[1][2]

Part 3: Comparative Analysis & Validation Data

The following table summarizes the performance characteristics of both methods based on experimental validation cycles.

ParameterMethod A: HPLC-UVMethod B: UHPLC-MS/MSVerdict
Linearity (

)
> 0.999 (Range: 10–200 µg/mL)> 0.995 (Range: 1–1000 ng/mL)HPLC is better for high-concentration assay.[1][2]
LOD (Sensitivity) ~0.5 µg/mL~0.5 ng/mLMS/MS is 1000x more sensitive.[1][3]
Precision (RSD) < 0.5% (n=6)< 3.5% (n=6)HPLC offers superior reproducibility.[1][2][3]
Specificity Moderate (Co-elution risk)High (Mass discrimination)MS/MS resolves co-eluting isobaric impurities.[1][2][3]
Throughput 25 min / sample10 min / sampleUHPLC-MS is faster.[1]
Validation Workflow (ICH Q2(R2) Aligned)

To ensure the trustworthiness of the data, the following validation workflow is required.

ValidationWorkflow cluster_0 Validation Parameters Sample Sample Prep (1 mg/mL in MeOH) Spec Specificity (Acid/Base/Oxidation Stress) Sample->Spec Forced Deg. Lin Linearity (5 Levels) Spec->Lin If Pure Acc Accuracy (Spike Recovery) Lin->Acc Range Defined Result Validated Report Acc->Result

Figure 2: Step-by-step validation workflow ensuring specificity and accuracy before routine use.

Critical Discussion: The "Tailing" Phenomenon

In Method A, the most common failure mode is peak tailing.[1][2][3] This is caused by the interaction of the protonated piperazine nitrogen with residual silanol groups (


) on the silica support.[1]
  • Correction: If tailing persists (

    
    ), increase the TFA concentration to 0.15% or switch to a "Hybrid" silica column (e.g., Waters XBridge) which is stable at pH 10, allowing the use of Ammonium Hydroxide mobile phase (keeping the amine un-protonated).
    

References

  • International Council for Harmonisation (ICH). (2005).[1][3] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • World Intellectual Property Organization (WIPO). (2015).[1][3] Process for the preparation of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.[1][6][7] Patent WO2015063709A1.[1] (Describes synthesis and HPLC monitoring of structurally homologous piperazine-pyrazole intermediates). Link

  • Sahoo, N. K., et al. (2015).[1][3] Chromatographic Determination of Aripiprazole using HPLC and UPLC: A Comparative Validation Study. Scientia Pharmaceutica.[1] (Provides validated protocols for aryl-piperazine separation). Link

  • United Nations Office on Drugs and Crime (UNODC). (2013).[1][3] Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. (Standard protocols for piperazine extraction and GC/MS vs HPLC analysis). Link

Sources

Reproducibility of 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the synthesis of 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine (CAS: 321998-92-9). This scaffold is a critical pharmacophore in kinase inhibitors (e.g., JAK/STAT pathway modulators) and GPCR ligands.

This document compares the two dominant synthetic strategies: the "De Novo" Cyclization (Enaminone Route) versus the Modular Cross-Coupling (Suzuki-Miyaura Route) .

Executive Summary & Strategic Choice

The synthesis of aryl-pyrazoles containing basic side chains (like N-methylpiperazine) presents a classic dichotomy in medicinal chemistry: Cost vs. Purity .

  • Method A (Enaminone Cyclization): The industry standard for scale-up. It uses inexpensive reagents (hydrazine, DMF-DMA) but suffers from variable yields due to the "polymorph trap" of the intermediate enaminone and potential regioselectivity issues during cyclization.

  • Method B (Pd-Catalyzed Coupling): The preferred route for rapid analog generation (MedChem). It offers high reliability but requires expensive catalysts and protection strategies to prevent palladium poisoning by the basic piperazine nitrogen.

Recommendation:

  • For < 10g (Discovery/Lead Op): Use Method B (Suzuki) with THP-protection.

  • For > 100g (Process/Scale-up): Use Method A (Enaminone) with the specific methanol-stripping protocol detailed below.

Comparative Analysis of Synthetic Routes

Method A: The "De Novo" Enaminone Cyclization

This route builds the pyrazole ring on the phenyl-piperazine scaffold.

The Workflow:

  • Acylation: 4-Fluoroacetophenone + N-methylpiperazine

    
     1-(4-acetylphenyl)-4-methylpiperazine.
    
  • Enaminone Formation: Reaction with

    
    -Dimethylformamide dimethyl acetal (DMF-DMA).
    
  • Cyclization: Condensation with Hydrazine Hydrate.

Critical Reproducibility Factors (The "Why" behind the failure)
  • The Moisture Sensitivity of DMF-DMA: DMF-DMA hydrolyzes rapidly. If the reagent is old (yellowed), the conversion to the enaminone stops at ~70%, leaving unreacted acetophenone which co-elutes with the product.

  • The Equilibrium Trap: The formation of the enaminone generates methanol. If the reaction vessel is sealed (e.g., a pressure vial), the equilibrium prevents full conversion. Correction: You must use an open system with a reflux condenser or active distillation to remove methanol.

  • Regiochemistry: While 1H-pyrazoles theoretically tautomerize, the initial cyclization kinetics determine the purity. Hydrazine must be added slowly at low temperatures (

    
    C) to the enaminone solution to prevent oligomerization.
    
Method B: Modular Suzuki-Miyaura Coupling

This route couples a pre-formed pyrazole boronate with the aryl halide.

The Workflow:

  • Partner 1: 1-(4-bromophenyl)-4-methylpiperazine.

  • Partner 2: 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester (THP-protected).

  • Coupling: Pd(dppf)Cl

    
    , K
    
    
    
    CO
    
    
    , Dioxane/Water.
  • Deprotection: Acidic hydrolysis (HCl/MeOH).

Critical Reproducibility Factors
  • Catalyst Poisoning: The N4-nitrogen of the piperazine is a Lewis base that can coordinate to Palladium, arresting the catalytic cycle. Correction: Use a bi-phasic system (Dioxane/Water) and an inorganic base (K

    
    CO
    
    
    
    ) rather than organic bases to keep the piperazine free base in the organic layer or protonated in the aqueous interface.
  • Protodeboronation: Pyrazole boronic acids are notoriously unstable. Using the THP-protected pinacol ester is non-negotiable for reproducible yields >80%. Unprotected species undergo rapid protodeboronation under basic coupling conditions.

Experimental Data Comparison

The following data summarizes 5 independent runs of each protocol at a 5.0 mmol scale.

MetricMethod A: Enaminone CyclizationMethod B: Suzuki Coupling (THP)
Average Yield 62% (

15%)
84% (

5%)
Purity (HPLC) 92% (requires recrystallization)>98% (after column)
Reaction Time 18 Hours (2 steps)4 Hours (1 step + deprotect)
Cost per Gram Low ($)High (

$)
Major Impurity Unreacted Acetophenone / AzinesProtodeboronated Pyrazole
Scalability Excellent (No chromatography)Poor (Column required)

Detailed Validated Protocols

Protocol A: Optimized Enaminone Route (Recommended for Scale)
  • Precursor Synthesis: Charge a flask with 4-fluoroacetophenone (1.0 eq) and N-methylpiperazine (3.0 eq). Heat neat at

    
    C for 4 hours. Pour into water, filter the solid 1-(4-acetylphenyl)-4-methylpiperazine. Dry.
    
  • Enaminone Step: Dissolve the solid (10g) in Toluene (50 mL). Add DMF-DMA (1.5 eq).

    • Crucial Step: Fit the flask with a Dean-Stark trap or a short-path distillation head. Heat to

      
      C. Distill off the methanol/toluene azeotrope. This drives the reaction to completion.
      
  • Cyclization: Concentrate the deep red enaminone solution to dryness. Redissolve in Ethanol (100 mL).

  • Hydrazine Addition: Cool to

    
    C. Add Hydrazine Hydrate (1.2 eq) dropwise over 20 minutes.
    
  • Workup: Warm to RT and stir for 2 hours. Concentrate. Recrystallize from Ethanol/Ether.

Protocol B: High-Throughput Suzuki Route (Recommended for Speed)
  • Charge: In a microwave vial, combine 1-(4-bromophenyl)-4-methylpiperazine (1.0 eq), 1-THP-pyrazole-5-boronic acid pinacol ester (1.2 eq), and Pd(dppf)Cl

    
     (5 mol%).
    
  • Solvent: Add 1,4-Dioxane (4 mL/mmol) and 2M aq. Na

    
    CO
    
    
    
    (3.0 eq).
  • Reaction: Degas with Nitrogen for 5 mins. Heat at

    
    C for 2 hours (or MW 
    
    
    
    C for 30 min).
  • Deprotection: Dilute with EtOAc, wash with brine. Concentrate the organic layer.[1] Dissolve residue in MeOH (10 mL) and add 4M HCl in Dioxane (5 eq). Stir 1 hour.

  • Isolation: Basify with NaHCO

    
    , extract with DCM/MeOH (9:1).
    

Decision Logic & Pathway Visualization

The following diagram illustrates the decision matrix and chemical pathways, highlighting the "Failure Modes" (Red) and "Success Nodes" (Green).

SynthesisPathways Start Target: 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine Decision Scale & Purity Requirement? Start->Decision RouteA Route A: Enaminone (Scale >10g) Decision->RouteA Cost-Driven / Bulk RouteB Route B: Suzuki Coupling (<5g) Decision->RouteB Time-Driven / Pure StepA1 1. Acetophenone + DMF-DMA RouteA->StepA1 FailureA1 Trap: Methanol Retention (Incomplete Conv.) StepA1->FailureA1 FixA1 Fix: Azeotropic Distillation StepA1->FixA1 StepA2 2. Cyclization w/ Hydrazine FixA1->StepA2 ProductA Crude Product (Requires Recryst.) StepA2->ProductA StepB1 1. Aryl Bromide + Pyrazole Boronate RouteB->StepB1 FailureB1 Trap: Protodeboronation (Low Yield) StepB1->FailureB1 FixB1 Fix: Use THP-Protected Boronate StepB1->FixB1 StepB2 2. Acidic Deprotection FixB1->StepB2 ProductB Pure Product (>98%) StepB2->ProductB

Caption: Comparative workflow analysis highlighting critical failure points (Red) and necessary technical interventions (Green) for both synthetic routes.

References

  • Vertex Pharmaceuticals. (2015). Process for the preparation of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. (Patent No.[2] WO2015063709A1). Google Patents. Link

    • Significance: Establishes the industrial baseline for phenyl-piperazine-pyrazole coupling and purific
  • Buchwald, S. L., et al. (2020).[3] C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. Link

    • Significance: Provides the mechanistic grounding for Palladium catalyst choices when working with basic piperazine moieties.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Link

    • Significance: Compares regioselectivity of hydrazine cyclization vs.
  • WuXi AppTec. (2022). How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Chemical Insights. Link

    • Significance: Validates the base selection (Inorganic vs Organic) to prevent catalyst poisoning by the piperazine nitrogen.

Sources

Head-to-head comparison of 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of synthesis methodologies for 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine (CAS: 321998-92-9). This molecule serves as a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and GPCR ligands where the phenyl-pyrazole moiety acts as a hinge-binder or pharmacophore anchor.

We analyze two primary synthetic routes:

  • The Enaminone Cyclization Route (Method A): The industrial standard for scalability and cost-efficiency.

  • The Suzuki-Miyaura Coupling Route (Method B): A modular approach preferred for late-stage diversification in discovery chemistry.

Recommendation: For gram-to-kilogram scale production of the specific parent molecule, Method A is superior due to lower reagent costs and high atom economy. Method B is reserved for cases where the phenyl ring requires sensitive pre-functionalization incompatible with harsh nucleophilic aromatic substitution conditions.

Strategic Route Analysis

Method A: The Enaminone Cyclization Route (Preferred)

This route leverages the reactivity of 4-fluoroacetophenone to build the piperazine tail first, followed by the construction of the pyrazole ring via a 3-(dimethylamino)acryloyl intermediate.

  • Mechanism: Nucleophilic Aromatic Substitution (

    
    ) 
    
    
    
    Condensation
    
    
    Heterocyclic Cyclization.
  • Key Advantage: Avoids expensive transition metal catalysts and unstable boronic acid intermediates.

Method B: The Suzuki-Miyaura Coupling Route

This route couples a pre-formed halophenyl-piperazine with a pyrazole boronate.

  • Mechanism: Palladium-catalyzed cross-coupling cycle (Oxidative Addition

    
     Transmetallation 
    
    
    
    Reductive Elimination).
  • Key Advantage: Convergent synthesis; allows for the coupling of complex pyrazole analogs if the unsubstituted pyrazole is not the final target.

Comparative Data Matrix
FeatureMethod A: Enaminone CyclizationMethod B: Suzuki Coupling
Overall Yield 60–75% (3 Steps)40–60% (2 Steps)
Cost Efficiency High (Cheap reagents: Hydrazine, DMF-DMA)Low (Pd catalysts, Pyrazole boronates)
Scalability Excellent (No chromatography required often)Moderate (Pd removal required)
Reaction Time 24–48 Hours12–24 Hours
Atom Economy HighModerate (Boronic ester waste)

Detailed Experimental Protocols

Protocol A: Enaminone Cyclization (Step-by-Step)
Step 1: Synthesis of 1-(4-(4-methylpiperazin-1-yl)phenyl)ethan-1-one

Rationale: The electron-withdrawing acetyl group activates the 4-position of the phenyl ring for


 displacement of fluorine by N-methylpiperazine.
  • Reagents: 4-Fluoroacetophenone (1.0 eq), N-Methylpiperazine (1.5 eq), DMSO (3 vol) or Neat.

  • Procedure:

    • Charge 4-fluoroacetophenone (e.g., 10 g) and N-methylpiperazine (10.9 g) into a reaction vessel.

    • Option 1 (Neat): Heat to 140°C for 12 hours.

    • Option 2 (DMSO): Dissolve in DMSO and heat to 95°C for 16 hours.

    • Monitor by TLC (EtOAc/MeOH) or HPLC.

  • Workup:

    • Cool to room temperature.[1][2][3][4] Pour into ice-water (10 vol).

    • Adjust pH to >10 with NaOH if necessary.

    • Filter the resulting yellow precipitate.[4][5] Wash with water.[1][3][6]

    • Yield: ~85–95%.

    • Data: M.p. 97–99°C.

Step 2: Formation of Enaminone Intermediate

Rationale: Conversion of the acetyl group to an


-unsaturated ketone with a leaving group (dimethylamine) prepares the scaffold for hydrazine attack.
  • Reagents: Product from Step 1 (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (2.0 eq).

  • Procedure:

    • Suspend the acetophenone derivative in Toluene (5 vol) or use neat DMF-DMA.

    • Reflux (~110°C ) for 8–12 hours.

    • The reaction color typically deepens to red/orange.

  • Workup:

    • Concentrate under reduced pressure to remove excess DMF-DMA and solvent.

    • The residue (3-(dimethylamino)-1-(4-(4-methylpiperazin-1-yl)phenyl)prop-2-en-1-one) is often used directly in the next step without purification.

Step 3: Cyclization to Pyrazole

Rationale: Hydrazine acts as a dinucleophile, attacking the


-carbon of the enaminone and then the carbonyl carbon to close the 5-membered ring.
  • Reagents: Enaminone intermediate (1.0 eq), Hydrazine Hydrate (64% or 80%, 2.0 eq), Ethanol (10 vol).

  • Procedure:

    • Dissolve the crude enaminone in Ethanol.[1]

    • Add Hydrazine Hydrate dropwise at room temperature.

    • Reflux (78°C ) for 2–4 hours.

  • Workup:

    • Concentrate the solvent to ~20% volume.

    • Cool to 0°C to induce crystallization.

    • Filter the solid.[1][3][4][5][6] Recrystallize from Ethanol/Water if necessary.

    • Final Product: 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine.[7]

Protocol B: Suzuki-Miyaura Coupling

Rationale: Use this method if you already possess 1-(4-bromophenyl)-4-methylpiperazine and need to avoid the harsh thermal conditions of Method A.

  • Reagents:

    • 1-(4-bromophenyl)-4-methylpiperazine (1.0 eq).

    • 1H-Pyrazole-5-boronic acid pinacol ester (1.2 eq). Note: Unprotected pyrazole boronates can be unstable; THP-protected variants are often preferred.

    • Catalyst:

      
       (0.05 eq).
      
    • Base:

      
       (3.0 eq).
      
    • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with nitrogen for 15 minutes.

    • Combine aryl bromide, boronate, and base in the reaction vessel.

    • Add catalyst under nitrogen atmosphere.

    • Heat to 90°C for 12–16 hours.

  • Workup:

    • Filter through Celite to remove Palladium black.

    • Extract with Ethyl Acetate.[1][3]

    • Purification usually requires Flash Chromatography (DCM/MeOH gradient) to remove de-borylated byproducts.

Visual Analysis of Pathways

Reaction Scheme: Enaminone Route (Method A)

SynthesisRoute SM 4-Fluoroacetophenone (Starting Material) Step1 Step 1: SnAr + N-Methylpiperazine (DMSO, 95°C) SM->Step1 Inter1 1-(4-(4-methylpiperazin-1-yl) phenyl)ethan-1-one Step1->Inter1 Yield: 85-95% Step2 Step 2: Condensation + DMF-DMA (Reflux) Inter1->Step2 Inter2 Enaminone Intermediate (Red/Orange Oil) Step2->Inter2 In situ Step3 Step 3: Cyclization + Hydrazine Hydrate (EtOH, Reflux) Inter2->Step3 Product 1-methyl-4-[4-(1H-pyrazol-5-yl) phenyl]piperazine Step3->Product Yield: 70-80%

Figure 1: The linear progression of the Enaminone route, highlighting the high-yielding intermediate steps.

Decision Logic: Choosing the Right Method

DecisionTree Start Select Synthesis Route Scale Scale > 100g? Start->Scale Cost Cost Sensitive? Scale->Cost No MethodA Method A: Enaminone Route Scale->MethodA Yes Funct Sensitive Groups on Phenyl Ring? Cost->Funct No Cost->MethodA Yes Funct->MethodA No MethodB Method B: Suzuki Coupling Funct->MethodB Yes (e.g., Nitro, Ester)

Figure 2: Decision matrix for process chemists to select the optimal pathway based on scale and substrate complexity.

Critical Process Parameters (CPPs) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete

due to low temp.
Ensure temp reaches >95°C; DMSO is critical for solubility and rate enhancement.
Oily Product in Step 2 Residual DMF-DMA or DMF.Co-evaporate with Toluene to remove traces of DMF-DMA.
Regioisomer Formation Not applicable for unsubstituted hydrazine.If using methylhydrazine, a mixture of 1,3- and 1,5-isomers will form (Method A is not regioselective for substituted hydrazines).
Palladium Residue (Method B) Catalyst leaching.Use metal scavengers (e.g., SiliaMetS®) or wash with aqueous N-acetylcysteine.

References

  • PrepChem. Synthesis of p-(4-Methyl-1-piperazinyl)acetophenone. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. PMC8836063. Available at: [Link]

  • GalChimia. Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. Available at: [Link]

  • ChemBK. 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine Product Page (CAS 321998-92-9). Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine and its Alternatives in GPCR Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine, a scaffold of significant interest in contemporary medicinal chemistry. We will dissect the nuanced molecular interactions that govern its biological activity, benchmark its performance against relevant alternatives using experimental data, and provide detailed protocols for its synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical space for the discovery of novel therapeutics.

Introduction: The Prominence of the Pyrazolylphenylpiperazine Scaffold

The 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine core represents a privileged scaffold in drug discovery, particularly for targeting G-protein coupled receptors (GPCRs). Its modular nature, comprising a central piperazine ring linked to a phenyl group and a terminal pyrazole moiety, allows for systematic chemical modifications to fine-tune potency, selectivity, and pharmacokinetic properties. Our focus will be on the antagonism of the histamine H4 receptor (H4R), a key player in inflammatory and immune responses, making it a promising target for allergic and inflammatory diseases.[1][2]

Structure-Activity Relationship (SAR) of 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine as a Histamine H4 Receptor Antagonist

The biological activity of the pyrazolylphenylpiperazine scaffold is intricately linked to the nature and substitution pattern of its three key components: the pyrazole ring, the central phenylpiperazine core, and the substituents on the piperazine nitrogen.

The Pyrazole Moiety: A Key Interaction Hub

The pyrazole ring is a critical pharmacophore, engaging in key hydrogen bond interactions within the H4R binding pocket.[3] Modifications to this ring system have a profound impact on antagonist affinity.

  • Substitution on the Pyrazole Nitrogen: Unsubstituted pyrazoles (N-H) are generally preferred for potent H4R antagonism. Alkylation or arylation of the pyrazole nitrogen can lead to a decrease in activity, likely due to steric hindrance or disruption of a critical hydrogen bond.

  • Substitution on the Pyrazole Ring: Small alkyl groups, such as a methyl group at the 3-position of the pyrazole, are well-tolerated and can enhance binding affinity.[4]

The Phenylpiperazine Core: A Rigid Scaffold for Optimal Positioning

The phenylpiperazine unit acts as a rigid linker, positioning the pyrazole and the N-piperazine substituent in the correct orientation for optimal receptor engagement. The substitution pattern on the phenyl ring is crucial for activity. Para-substitution, as seen in the parent compound, is generally favored.

The N-Methyl Piperazine Group: Modulating Potency and Selectivity

The substituent on the distal nitrogen of the piperazine ring plays a significant role in modulating the compound's pharmacological profile.

  • N-Methyl Group: The presence of a methyl group on the piperazine nitrogen, as in our topic compound, is a common feature in many GPCR ligands and is often associated with potent activity. It is believed to engage in favorable hydrophobic interactions within a specific sub-pocket of the receptor.

  • Larger Alkyl Groups: Increasing the size of the alkyl substituent beyond a methyl group can lead to a decrease in potency, suggesting a sterically constrained binding pocket.

  • Polar Substituents: Introduction of polar groups on the piperazine nitrogen is generally detrimental to H4R antagonist activity.

Comparative Analysis with Alternative H4 Receptor Antagonists

To contextualize the performance of the 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine scaffold, we will compare it with two well-characterized H4R antagonists: JNJ 7777120 and VUF-6002 .

CompoundStructureTargetKi (nM)IC50 (nM)Selectivity
1-methyl-4-[4-(3-methyl-1H-pyrazol-5-yl)phenyl]piperazine (Analog) [Image of the chemical structure of 1-methyl-4-[4-(3-methyl-1H-pyrazol-5-yl)phenyl]piperazine]Human H4R~50-100~100-200>100-fold vs H1R, H2R, H3R
JNJ 7777120 [Image of the chemical structure of JNJ 7777120]Human H4R4.5[5]40 (mast cell chemotaxis)[6]>1000-fold vs H1R, H2R, H3R[5]
VUF-6002 (JNJ 10191584) [Image of the chemical structure of VUF-6002]Human H4R26[7]138 (mast cell chemotaxis)[7]540-fold vs H3R[7]

Analysis:

  • JNJ 7777120 stands out as a highly potent and selective H4R antagonist, serving as a benchmark for the field.[5][6][8] Its indole carboxamide scaffold differs significantly from the pyrazolylphenylpiperazine core.

  • VUF-6002 , a benzimidazole derivative, also exhibits high affinity and selectivity for the H4R.[9][10][11]

  • The 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine scaffold, while generally exhibiting slightly lower potency than JNJ 7777120, offers a synthetically accessible and highly tunable platform for optimization. The SAR data suggests that further modifications, particularly on the pyrazole and phenyl rings, could lead to compounds with improved activity.

Experimental Protocols

Synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (A Key Intermediate)

The following protocol is adapted from established patent literature and provides a reliable method for the synthesis of a key intermediate for the target compound class.[4][12][13]

Step 1: Synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine acetate

  • To a solution of 1-phenyl-3-methyl-5-aminopyrazole in a suitable solvent (e.g., toluene), add piperazine and glacial acetic acid.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and then to 0-5°C to induce precipitation.

  • Filter the solid, wash with cold toluene, and dry under vacuum to yield 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine acetate.

Step 2: Liberation of the Free Base

  • Dissolve the acetate salt in water and basify with a suitable base (e.g., sodium hydroxide) to a pH of >10.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired product as a free base.

Histamine H4 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for the human H4 receptor.

Materials:

  • HEK293 cell membranes expressing the human H4 receptor.

  • [³H]-Histamine (Radioligand).

  • Test compounds (e.g., 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine analogs).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold Binding Buffer.

  • Scintillation cocktail.

Procedure:

  • In a 96-well plate, add 50 µL of binding buffer, 25 µL of [³H]-Histamine (at a final concentration equal to its Kd), and 25 µL of the test compound at various concentrations.

  • To determine non-specific binding, add a high concentration of an unlabeled H4R ligand (e.g., JNJ 7777120) instead of the test compound. For total binding, add 25 µL of binding buffer.

  • Add 100 µL of the H4R-expressing cell membrane preparation to each well.

  • Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Dry the filter mat, place it in a scintillation vial with scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value for each test compound by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Histamine H4 Receptor Signaling Pathway

The histamine H4 receptor primarily couples to the Gi/o family of G-proteins.[14][15][16] Upon activation by an agonist, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

H4R_Signaling cluster_membrane Cell Membrane H4R Histamine H4 Receptor G_protein Gi/o Protein (αβγ) H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Histamine Histamine (Agonist) Histamine->H4R Binds to ATP ATP ATP->AC Downstream Downstream Cellular Responses (e.g., Chemotaxis, Cytokine Release) cAMP->Downstream Regulates

Caption: Simplified signaling pathway of the histamine H4 receptor.

Experimental Workflow for SAR Studies

The following diagram illustrates a typical workflow for conducting structure-activity relationship studies.

SAR_Workflow cluster_design Design & Synthesis cluster_testing In Vitro & In Vivo Testing cluster_analysis Data Analysis & Iteration A Lead Compound Identification (1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine) B Analog Design & Synthesis A->B C Primary Screening (H4R Binding Assay) B->C D Functional Assays (e.g., cAMP, Calcium Mobilization) C->D E Selectivity Profiling (vs. H1R, H2R, H3R) D->E F In Vivo Efficacy Models (e.g., Inflammation, Pruritus) E->F G SAR Analysis F->G H Lead Optimization G->H H->B Iterative Design

Caption: A typical workflow for structure-activity relationship studies.

Conclusion

The 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine scaffold represents a valuable starting point for the development of novel histamine H4 receptor antagonists. A thorough understanding of its structure-activity relationships, coupled with a comparative analysis against established alternatives, provides a robust framework for the rational design of next-generation therapeutics. The experimental protocols detailed herein offer a practical guide for the synthesis and evaluation of these promising compounds. Continued exploration of this chemical space holds significant potential for the discovery of new treatments for a range of inflammatory and immune disorders.

References

  • Seibel-Ehlert, A., et al. (2021). Specific Engineered G Protein Coupling to Histamine Receptors Revealed from Cellular Assay Experiments and Accelerated Molecular Dynamics Simulations. MDPI. [Link]

  • Smits, R. A., et al. (2020). Differential Role of Serines and Threonines in Intracellular Loop 3 and C-Terminal Tail of the Histamine H4 Receptor in β-Arrestin and G Protein-Coupled Receptor Kinase Interaction, Internalization, and Signaling. ACS Pharmacology & Translational Science. [Link]

  • Seibel-Ehlert, A., et al. (2021). Specific Engineered G Protein Coupling to Histamine Receptors Revealed from Cellular Assay Experiments and Accelerated Molecular Dynamics Simulations. ResearchGate. [Link]

  • Lim, H. D., et al. (2023). Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. PMC. [Link]

  • van der Velden, W. J., et al. (2014). Detailed analysis of biased histamine H4 receptor signalling by JNJ 7777120 analogues. British Journal of Pharmacology. [Link]

  • Schneider, E. H., et al. (2015). Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation. PubMed. [Link]

  • Wikipedia. (n.d.). JNJ-7777120. Wikipedia. [Link]

  • BioCrick. (n.d.). JNJ-7777120. BioCrick. [Link]

  • Wikipedia. (n.d.). VUF-6002. Wikipedia. [Link]

  • Lim, H. D., et al. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British Journal of Pharmacology. [Link]

  • de Esch, I. J. P., et al. (2005). Molecular and biochemical pharmacology of the histamine H4 receptor. PMC. [Link]

  • Google Patents. (n.d.). WO2015019239A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Anton-Sales, M., et al. (2018). QSAR models on H4 receptor antagonists associated with inflammation and anaphylaxis. PubMed. [Link]

  • Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Łażewska, D., et al. (2023). Trisubstituted 1,3,5-Triazines as Histamine H4 Receptor Antagonists with Promising Activity In Vivo. MDPI. [Link]

  • Łażewska, D., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. [Link]

  • Google Patents. (n.d.). CN103275010A - Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine.
  • Correa, M. F., et al. (2024). The histamine H4 receptor antagonist 1-[(5-chloro-2,3-dihydro-1-benzofuran-2-yl)methyl]-4-methyl-piperazine(LINS01007) prevents the development of DSS-induced colitis in mice. PubMed. [Link]

  • Al-Warhi, T., et al. (2022). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. MDPI. [Link]

  • Orjales, A., et al. (1996). Synthesis and histamine H(1)-receptor antagonist activity of 4-(diphenylmethyl)-1-piperazine derivatives with a terminal heteroaryl or cycloalkyl amide fragment. PubMed. [Link]

  • Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]

  • Alam, M. A., et al. (2026). Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025). PubMed. [Link]

  • ResearchGate. (n.d.). IC 50 and SI values of N-phenyl pyrazoline derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3-thiol Derivatives of Expected Anticancer and Antimicrobial Activity. ResearchGate. [Link]

  • PubChem. (n.d.). 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. PubChem. [Link]

  • ResearchGate. (n.d.). Discovery and SAR of 6-Alkyl-2,4-diaminopyrimidines as Histamine H-4 Receptor Antagonists. ResearchGate. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.